6-(4-Chlorophenoxy)hexan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenoxy)hexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFMALBFAADRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593153 | |
| Record name | 6-(4-Chlorophenoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200484-41-9 | |
| Record name | 6-(4-Chlorophenoxy)hexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-(4-Chlorophenoxy)hexan-1-amine: Molecular Characteristics, Synthesis, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 6-(4-Chlorophenoxy)hexan-1-amine, a molecule of interest in the field of medicinal chemistry and drug development. While specific experimental data for this compound is not extensively documented in publicly available literature, this document synthesizes information from analogous structures and established chemical principles to offer insights into its molecular properties, a plausible synthetic route, and potential therapeutic applications.
Core Molecular Attributes
Molecular Formula: C₁₂H₁₈ClNO
Molecular Weight: 227.73 g/mol [1][2][3]
The structural architecture of 6-(4-Chlorophenoxy)hexan-1-amine combines a flexible hexylamine chain with a rigid, substituted aromatic moiety. This combination of a lipophilic chlorophenoxy group and a hydrophilic primary amine suggests potential for this molecule to interact with biological targets and exhibit interesting pharmacokinetic properties.
Structural Elucidation
The IUPAC name, 6-(4-Chlorophenoxy)hexan-1-amine, defines its structure as a hexane backbone with a 4-chlorophenoxy group attached at the 6th carbon and a primary amine group at the 1st carbon.
Table 1: Key Structural and Physicochemical Descriptors
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ClNO | Calculated |
| Molecular Weight | 227.73 g/mol | , |
| Monoisotopic Mass | 227.10769 u | |
| XLogP3 (Predicted) | 3.5 | Inferred from isomers |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 8 | Calculated |
Proposed Synthesis Pathway
A plausible and efficient synthetic route for 6-(4-Chlorophenoxy)hexan-1-amine involves a two-step process starting from commercially available reagents: 4-chlorophenol and 6-chlorohexan-1-amine[4]. The key transformation is a Williamson ether synthesis, a robust and widely used method for forming ether linkages.
Synthetic Workflow
Sources
6-(4-Chlorophenoxy)hexan-1-amine CAS number and identification
This technical guide provides a comprehensive analysis of 6-(4-Chlorophenoxy)hexan-1-amine , a specialized chemical building block critical to modern medicinal chemistry, particularly in the design of heterobifunctional ligands (PROTACs) and GPCR modulators.
Executive Summary
6-(4-Chlorophenoxy)hexan-1-amine (CAS 200484-41-9 ) is a bifunctional aliphatic amine characterized by a 4-chlorophenoxy lipophilic head group connected to a primary amine via a flexible hexyl spacer. Its structural utility lies in its ability to serve as a stable, non-cleavable linker in drug discovery. The compound is extensively employed to modulate physicochemical properties (logP, solubility) in fragment-based drug design and serves as a critical tether in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identification & Properties
The following data establishes the definitive identity of the compound for regulatory and experimental verification.
| Parameter | Technical Detail |
| CAS Number | 200484-41-9 |
| IUPAC Name | 6-(4-Chlorophenoxy)hexan-1-amine |
| Synonyms | 1-Hexanamine, 6-(4-chlorophenoxy)-; 4-(6-Aminohexyl)chlorobenzene ether |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| Exact Mass | 227.1077 |
| SMILES | NCCCCCCCOc1ccc(Cl)cc1 |
| InChI Key | PFCHFRNMPMUTPF-UHFFFAOYSA-N |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Synthesis & Manufacturing Methodologies
To ensure high purity (>98%) and prevent the formation of secondary amine byproducts (dimerization), the Gabriel Synthesis route is the industry standard. This method utilizes a phthalimide protecting group to strictly enforce primary amine formation.
Reaction Scheme: The Modified Gabriel Route
The synthesis proceeds in two distinct phases: Williamson Etherification followed by Hydrazinolysis .
Figure 1: Step-wise synthetic pathway preventing poly-alkylation via phthalimide protection.
Detailed Experimental Protocol
Step 1: Etherification (Formation of Phthalimide Intermediate)
-
Reagents: Dissolve 4-chlorophenol (1.0 eq) and N-(6-bromohexyl)phthalimide (1.1 eq) in anhydrous DMF (5 mL/mmol).
-
Catalysis: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat to 80°C under Nitrogen atmosphere for 12–16 hours.
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO₄ and concentrate.
-
Validation: Check LC-MS for intermediate mass (M+H ≈ 358).
Step 2: Deprotection (Amine Liberation)
-
Reagents: Dissolve the crude intermediate in Ethanol (10 mL/mmol).
-
Cleavage: Add Hydrazine Hydrate (NH₂NH₂·H₂O, 5.0 eq).
-
Reaction: Reflux (78°C) for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Purification: Cool to room temperature. Filter off the white solid. Concentrate the filtrate.
-
Final Polish: Redissolve residue in DCM, wash with 1M NaOH, dry, and concentrate to yield the free amine oil.
Analytical Characterization
Confirming the structure requires specific spectroscopic signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.22 (d, 2H): Aromatic protons meta to oxygen (adjacent to Cl).
-
δ 6.81 (d, 2H): Aromatic protons ortho to oxygen.
-
δ 3.91 (t, 2H): O-CH ₂- (Triplet, distinct deshielding due to oxygen).
-
δ 2.68 (t, 2H): N-CH ₂- (Triplet, characteristic of primary amines).
-
δ 1.80–1.30 (m, 8H): Multiplets for the internal hexyl chain methylene protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed peak at 228.1 m/z .
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl).
-
Applications in Drug Discovery
This compound is not merely a reagent but a strategic linker motif .
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the formation of the ternary complex (Target Protein—PROTAC—E3 Ligase).
-
Role: The 6-carbon alkyl chain provides a "medium" length spacer (~8–9 Å), offering flexibility without the high entropy penalty of longer PEG chains.
-
Lipophilicity: The chlorophenoxy group acts as a hydrophobic anchor, often improving cell permeability compared to pure PEG linkers.
GPCR Ligand Synthesis
For G-Protein Coupled Receptors (e.g., Histamine H3, Serotonin 5-HT), the "phenoxy-alkyl-amine" pharmacophore is a classic motif.
-
Mechanism: The amine forms a salt bridge with a conserved Aspartate residue in the receptor binding pocket, while the chlorophenoxy tail occupies a hydrophobic accessory pocket, enhancing potency.
Figure 2: Structural role of the compound as a hydrophobic linker in bivalent drug design.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315) and serious eye damage (H318). As a primary amine, it is basic and corrosive to mucous membranes.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO₂ from the air to form carbamates; keep tightly sealed.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65125173 (Analogous Structures & Properties). Retrieved from [Link]
-
Khan, S. et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Journal of Saudi Chemical Society. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Substituted Alkyl Amines. Retrieved from [Link]
metabolic stability predictions for 6-(4-Chlorophenoxy)hexan-1-amine
An In-Depth Technical Guide: Predicting the Metabolic Stability of 6-(4-Chlorophenoxy)hexan-1-amine
Abstract
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for the robust prediction of the metabolic fate of 6-(4-Chlorophenoxy)hexan-1-amine, a molecule featuring a primary amine, an aryl ether linkage, and a lipophilic alkyl chain—moieties with significant metabolic relevance. We will explore an integrated strategy that synergizes state-of-the-art in silico predictive modeling with gold-standard in vitro experimental assays. This document is intended for drug development professionals, offering field-proven insights into experimental design, execution, data interpretation, and the underlying scientific rationale, ensuring a self-validating and regulatory-compliant approach to metabolic stability assessment.
Introduction: The Imperative of Metabolic Stability
In early drug discovery, a compound's intrinsic potency and selectivity are often the initial focus. However, the journey to a successful therapeutic agent is frequently dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3] Metabolism, the enzymatic conversion of xenobiotics, is a primary clearance mechanism that dictates the therapeutic window and safety profile of most drugs.[1][4] A compound that is too metabolically labile may be cleared from the body before it can exert its therapeutic effect, while a compound that is excessively stable might accumulate to toxic levels or have a half-life that is impractically long.
The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the early identification of metabolic pathways for new chemical entities where metabolism is a principal route of elimination.[5][6][7][8] Therefore, a proactive, predictive approach to understanding metabolic stability is not merely advantageous; it is essential for de-risking candidates and optimizing resource allocation in the costly drug development pipeline.[9]
Structural Analysis of 6-(4-Chlorophenoxy)hexan-1-amine: Identifying Metabolic Liabilities
A logical first step in predicting metabolic stability is to dissect the molecule's structure and identify "metabolic soft spots"—functional groups or positions susceptible to enzymatic attack. The structure of 6-(4-Chlorophenoxy)hexan-1-amine presents several key features for consideration:
-
Primary Aliphatic Amine (-NH₂): This is a highly significant site for both Phase I and Phase II metabolism.
-
Phase I: Subject to oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs), potentially leading to N-hydroxylation, deamination, or further oxidation to nitroso derivatives.[10][11][12] Primary amines are common substrates for these enzyme families.[13]
-
Phase II: A prime target for conjugation reactions, particularly N-glucuronidation by UDP-glucuronosyltransferases (UGTs).[14][15][16] This pathway significantly increases the water solubility of the compound, facilitating its excretion.[15]
-
-
Aryl Ether Linkage (-O-): This moiety is susceptible to oxidative O-dealkylation by CYP enzymes.[17] Cleavage of this bond would yield 4-chlorophenol and a 6-aminohexanal derivative, fundamentally altering the molecule's properties.
-
Hexyl Chain (-C₆H₁₂-): The aliphatic chain can undergo CYP-mediated hydroxylation, typically at the ω (terminal) and ω-1 (sub-terminal) positions.
-
Chlorinated Aromatic Ring: The p-chlorophenyl group is relatively electron-rich and can be a site for aromatic hydroxylation, although the presence of the chloro- substituent may deactivate the ring to some extent and direct the position of oxidation.
This initial analysis allows us to form hypotheses about the primary metabolic pathways, which will guide the selection and design of subsequent in silico and in vitro studies.
The Integrated Predictive Workflow
A robust metabolic stability assessment relies on the convergence of computational and experimental data. Computational tools offer rapid, high-throughput screening, while in vitro assays provide quantitative data on enzymatic activity in a biologically relevant context.[18][19]
Caption: Integrated workflow for metabolic stability prediction.
In Silico Assessment: The First Pass
Computational methods provide an invaluable and resource-efficient first look at metabolic fate, helping to prioritize compounds and design more intelligent experiments.[9][20][21]
Ligand-Based and Structure-Based Approaches
In silico tools can be broadly categorized into two types:
-
Ligand-Based Approaches: These methods, including Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure and properties of the compound itself to predict its metabolic fate.[21] They are built on large datasets of experimentally determined metabolic stability data for diverse molecules.[3][22]
-
Structure-Based Approaches: These models utilize the 3D structure of metabolizing enzymes (e.g., CYP P450s) to dock the compound into the active site and predict binding affinity and the likelihood of a metabolic reaction occurring.[21]
For 6-(4-Chlorophenoxy)hexan-1-amine, a combination of approaches is ideal. A QSAR model can provide an initial estimate of its overall stability (e.g., high, medium, or low clearance), while Site of Metabolism (SoM) prediction software can pinpoint the most likely atoms to be metabolized.[23]
Predicted Sites of Metabolism (SoM)
Using commercially available or open-source SoM prediction software (e.g., StarDrop™, SMARTCyp), we can generate a lability map for the molecule.[2][23] The software calculates a "Composite Site Lability" (CSL) for each atom, highlighting the most probable sites of Phase I metabolism.[23] For our target molecule, predictions would likely highlight:
-
The nitrogen atom of the primary amine.
-
The carbon atom alpha to the nitrogen.
-
The carbon atom alpha to the ether oxygen on the hexyl chain.
-
The terminal (ω) and sub-terminal (ω-1) carbons of the hexyl chain.
This information is critical for focusing the analytical efforts in subsequent in vitro metabolite identification studies.
In Vitro Assays: The Experimental Ground Truth
In vitro systems derived from the liver, the primary site of drug metabolism, are the cornerstone of experimental stability assessment.[2][5] The two most common systems are liver microsomes and hepatocytes.[4][24]
Liver Microsomal Stability Assay
This assay is a high-throughput, cost-effective method primarily used to assess Phase I metabolism.[4][25] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in CYP enzymes.[2][26]
Causality Behind Experimental Choices:
-
Why Microsomes? To specifically investigate the contribution of CYP-mediated oxidative metabolism to the clearance of the compound. This is highly relevant for the ether linkage, alkyl chain, and aromatic ring of our molecule.
-
Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor for their catalytic activity. As NADPH is consumed during the reaction, a regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is included to ensure the cofactor is not depleted, allowing the reaction to proceed linearly.[27]
-
Why a Negative Control (-NADPH)? Running a parallel incubation without the cofactor is a critical self-validating step. If the compound disappears in the absence of NADPH, it indicates non-enzymatic degradation or metabolism by enzymes not requiring this cofactor, which is crucial for accurate data interpretation.[26]
Caption: Workflow for a typical liver microsomal stability assay.
Protocol: Liver Microsomal Stability Assay
-
Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a 2X working solution of the test compound (e.g., 2 µM) in 0.1 M phosphate buffer (pH 7.4). Prepare the NADPH regenerating system as per the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, combine the microsomal suspension (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM).[26][28] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.[29]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing an ice-cold quenching solution (e.g., acetonitrile) with an internal standard to stop the reaction.[25][27]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein)
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered a more comprehensive in vitro model because it contains both Phase I and Phase II enzymes, along with the necessary cofactors in their natural cellular environment.[5][30][31] It also accounts for compound uptake into the cell, providing a more physiologically relevant assessment.[30]
Causality Behind Experimental Choices:
-
Why Hepatocytes? To get a complete picture of hepatic metabolism, including both Phase I (CYPs, FMOs) and crucial Phase II conjugation reactions (UGTs, SULTs). This is essential for our target molecule due to its primary amine, a key substrate for N-glucuronidation.[30][31]
-
Why Suspension Culture? For short-term stability assays, incubating cryopreserved hepatocytes in suspension is a convenient and widely accepted method that maintains high metabolic activity.[5][30]
-
Why a Negative Control (Heat-Inactivated Hepatocytes)? Using heat-inactivated cells serves as a crucial control to distinguish between enzymatic metabolism and other sources of compound loss, such as non-specific binding to plastic or cellular components.[5]
Protocol: Suspension Hepatocyte Stability Assay
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium. Perform a cell viability count (e.g., using Trypan Blue) to ensure cell health.
-
Incubation Setup: In a non-coated plate, add the test compound to the incubation medium (final concentration typically 1 µM). Place the plate in an incubator on an orbital shaker to pre-warm.[5]
-
Reaction Initiation: Initiate the reaction by adding the hepatocyte suspension to the wells to achieve a final cell density of approximately 0.5-1.0 x 10⁶ viable cells/mL.[5][32]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.[5][30]
-
Sample Processing & Analysis: Follow steps 5 and 6 from the microsomal assay protocol.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously. CLint is typically expressed in µL/min/10⁶ cells.[32] This value can then be scaled to predict in vivo hepatic clearance.[32]
Data Interpretation and Synthesis
The ultimate goal is to build a cohesive metabolic profile for 6-(4-Chlorophenoxy)hexan-1-amine.
Table 1: Representative Metabolic Stability Data
| Assay Type | Species | Test Compound Concentration | t½ (min) | In Vitro CLint | Predicted In Vivo Clearance Category |
| Microsomes | Human | 1 µM | 25 | 55.4 µL/min/mg protein | Moderate |
| Rat | 1 µM | 15 | 92.4 µL/min/mg protein | High | |
| Hepatocytes | Human | 1 µM | 18 | 76.2 µL/min/10⁶ cells | Moderate-High |
| Rat | 1 µM | 10 | 138.6 µL/min/10⁶ cells | High |
Note: Data are hypothetical and for illustrative purposes.
Analysis of Results:
-
Microsomes vs. Hepatocytes: A significantly shorter half-life in hepatocytes compared to microsomes would strongly suggest that Phase II conjugation (e.g., N-glucuronidation of the primary amine) is a major clearance pathway, as these enzymes are largely absent in microsomes.
-
Cross-Species Comparison: The data above suggest that the compound is cleared more rapidly in rats than in humans. This is a critical piece of information for selecting the appropriate species for toxicology studies and for human dose prediction.
-
Metabolite Identification: By analyzing the quenched samples with high-resolution mass spectrometry, we can identify the metabolites formed. This allows for the experimental confirmation of the metabolic pathways predicted in silico.
Predicted Metabolic Pathways for 6-(4-Chlorophenoxy)hexan-1-amine
Caption: Potential Phase I and Phase II metabolic pathways.
Conclusion and Strategic Implications
The prediction of metabolic stability is a multi-faceted discipline that requires a synergistic application of computational and experimental sciences. For a candidate like 6-(4-Chlorophenoxy)hexan-1-amine, this integrated approach allows for a comprehensive understanding of its likely metabolic fate.
If the compound is found to be too labile (i.e., has high clearance), medicinal chemists can use the SoM and metabolite identification data to guide structural modifications. For example:
-
If N-oxidation is the primary pathway, introducing steric hindrance near the amine (e.g., adding a methyl group to the alpha-carbon) could improve stability.
-
If O-dealkylation is rapid, replacing the ether linkage with a more stable group (e.g., an amide) could be explored.[33]
-
If clearance is too low, introducing a group known to be a substrate for metabolism could be a viable strategy.
By employing the robust, self-validating protocols and logical framework detailed in this guide, drug development teams can make more informed decisions, enhancing the likelihood of progressing candidates with favorable pharmacokinetic profiles and ultimately improving the efficiency and success rate of the drug discovery process.[33]
References
A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.
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- 12. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]
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safety data sheet (SDS) for 6-(4-Chlorophenoxy)hexan-1-amine
This guide serves as an advanced technical manual and Safety Data Sheet (SDS) analysis for 6-(4-Chlorophenoxy)hexan-1-amine (CAS: 200484-41-9). It is designed for medicinal chemists and safety officers managing the synthesis of proteolysis-targeting chimeras (PROTACs) or GPCR ligands, where this compound frequently serves as a heterobifunctional linker or pharmacophore precursor.
Chemical Identity & Research Context
Compound Name: 6-(4-Chlorophenoxy)hexan-1-amine CAS Number: 200484-41-9 Molecular Formula: C₁₂H₁₈ClNO Molecular Weight: 227.73 g/mol Synonyms: 6-(4-Chlorophenoxy)hexylamine; 1-Hexanamine, 6-(4-chlorophenoxy)-[1][2][3][4][5][6][7][8][9][10]
Research Application: This compound acts as a hydrophobic linker in drug discovery. The chlorophenoxy moiety provides lipophilicity and metabolic stability (blocking para-oxidation), while the primary amine serves as a reactive handle for amide coupling or reductive amination. It is critical in the synthesis of PROTACs , connecting an E3 ligase ligand to a target protein ligand.
Hazard Identification (GHS Classification)
Rationale: As a primary alkyl amine with a lipophilic tail, this compound exhibits aggressive interaction with biological membranes (corrosivity) and potential environmental persistence (chlorinated aromatic).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[11] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |
| Aquatic Toxicity (Chronic) | 2 | H411: Toxic to aquatic life with long-lasting effects.[12] |
Signal Word: DANGER
Physicochemical Properties (Experimental & Predicted)
| Property | Value / Prediction | Causality / Note |
| Physical State | Viscous Liquid or Low-melting Solid | Long alkyl chain disrupts crystal packing; amine H-bonding increases viscosity. |
| Boiling Point | ~330°C (Predicted) | High BP due to intermolecular H-bonding (amine) and pi-stacking (phenyl). |
| pKa (Conjugate Acid) | ~10.5 | Typical for primary alkyl amines; highly basic. |
| LogP | ~3.8 | Lipophilic chlorophenoxy group drives membrane permeability. |
| Solubility | DMSO, DCM, Methanol | Poor water solubility (requires acidification to form salt). |
Emergency Response Protocols (Self-Validating)
Core Principle: The primary amine functionality rapidly saponifies skin lipids. Immediate dilution is the only effective countermeasure. Neutralization (e.g., with vinegar) is contraindicated as the exothermic reaction exacerbates tissue damage.
Visual Workflow: Emergency Decision Tree
Caption: Decision tree for acute exposure to 6-(4-Chlorophenoxy)hexan-1-amine, prioritizing dilution over neutralization.
Safe Handling & Engineering Controls
The Carbon Dioxide Trap: Primary amines react with atmospheric CO₂ to form carbamates (white crusts). This alters stoichiometry in sensitive coupling reactions.
-
Protocol: Handle exclusively under inert atmosphere (Nitrogen/Argon).
-
Storage: Store at 2-8°C in amber vials with Teflon-lined caps.
Glove Permeation Logic:
-
Latex: UNSAFE. Amines degrade latex proteins rapidly.
-
Nitrile (0.11 mm): Safe for splash protection only.
-
Laminate (Silver Shield): Required for prolonged handling or spill cleanup.
Visual Workflow: Synthesis & Handling
Caption: Operational workflow to prevent carbamate formation and ensure stoichiometric accuracy.
Stability & Reactivity
-
Incompatible Materials:
-
Strong Oxidizers: Risk of N-oxidation or fire.
-
Acid Chlorides/Anhydrides: Exothermic acylation (unless intended).
-
Carbon Dioxide: Forms carbamate salts (reversible but troublesome).
-
-
Decomposition Products:
-
Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO).
-
Ecological Impact (Ecotoxicology)
The 4-chlorophenoxy moiety renders this compound environmentally persistent.
-
Bioaccumulation: High LogP (~3.8) suggests potential for bioaccumulation in aquatic organisms.
-
Disposal: Do not release to drains. Collect as halogenated organic waste. Incineration must be performed with scrubbers to capture HCl gas.
References
-
Sigma-Aldrich. (2025). Product Specification: 6-(4-chlorophenoxy)hexan-1-amine (CAS 200484-41-9).[8][13] Retrieved from
-
PubChem. (2025). Compound Summary: 6-(4-chlorophenoxy)hexylamine. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (2024). Guidance on the Application of the CLP Criteria: Skin Corrosion/Irritation (Amine Classification). Retrieved from
-
CymitQuimica. (2025).[12] Safety Data Sheet for 6-(4-chlorophenoxy)hexan-1-amine. Retrieved from
Sources
- 1. 6-(4-Aminophenoxy)hexan-1-ol | C12H19NO2 | CID 85578603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-[(4-chlorophenyl)methoxy]-N-methylhexan-1-amine | C14H22ClNO | CID 65125173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromohexanenitrile | CAS#:6621-59-6 | Chemsrc [chemsrc.com]
- 4. parchem.com [parchem.com]
- 5. WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. hexyl amine, 111-26-2 [thegoodscentscompany.com]
- 8. CAS 200484-41-9: 1-Hexanamina, 6-(4-clorofenoxi)- [cymitquimica.com]
- 9. Hexylamine - Wikipedia [en.wikipedia.org]
- 10. 1-Hexanamine (CAS 111-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. fishersci.fi [fishersci.fi]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. CAS 200484-41-9: 1-Hexanamine, 6-(4-chlorophenoxy)- [cymitquimica.com]
Methodological & Application
synthesis protocol for 6-(4-Chlorophenoxy)hexan-1-amine
Technical Application Note: Scalable Synthesis of 6-(4-Chlorophenoxy)hexan-1-amine
Executive Summary
6-(4-Chlorophenoxy)hexan-1-amine (CAS 200484-41-9) is a critical bifunctional linker used in medicinal chemistry, particularly in the design of PROTACs (Proteolysis Targeting Chimeras) and GPCR ligands. Its structure consists of a lipophilic 4-chlorophenol headgroup connected to a primary amine via a flexible hexyl spacer.
This application note details a robust, two-stage synthetic route designed to minimize common impurities such as the bis-phenoxy dimer and secondary amine byproducts. By utilizing a Williamson Etherification followed by a Gabriel Amine Synthesis , this protocol ensures high regioselectivity and provides a crystalline amine hydrochloride salt suitable for long-term storage.
Retrosynthetic Analysis & Strategy
To ensure high fidelity of the primary amine, a direct alkylation of ammonia is avoided due to the risk of poly-alkylation. Instead, we employ the Gabriel synthesis, which masks the nitrogen nucleophile as a phthalimide.
Strategic Disconnection:
-
C-N Bond Formation: The primary amine is derived from a phthalimide precursor, ensuring mono-amination.
-
C-O Bond Formation: The ether linkage is formed via SN2 displacement of a primary bromide by the phenoxide.
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(6-Bromohexyloxy)-4-chlorobenzene
Objective: Selective mono-alkylation of 1,6-dibromohexane.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Chlorophenol | 1.0 | Nucleophile |
| 1,6-Dibromohexane | 3.0 | Electrophile (Excess) |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Acetonitrile (MeCN) | [0.2 M] | Solvent |
Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorophenol (1.0 equiv) in anhydrous Acetonitrile .
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Electrophile Addition: Add 1,6-dibromohexane (3.0 equiv) in a single portion.
-
Scientific Rationale: A large excess of the dibromide is critical. It statistically favors the attack of the phenoxide on a dibromide molecule rather than on the already-formed mono-ether product, preventing the formation of the bis-phenoxy hexane dimer [1].
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of 4-chlorophenol.[1]
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.[2]
-
Resuspend the residue in Ethyl Acetate and wash with water (2x) and Brine (1x). Dry over Na₂SO₄ and concentrate.
-
-
Purification: The crude oil contains the product and excess 1,6-dibromohexane.
-
Method: Flash Column Chromatography on Silica Gel.
-
Eluent: 100% Hexanes → 5% EtOAc/Hexanes.
-
Note: 1,6-dibromohexane elutes first (non-polar). The product elutes shortly after.
-
Yield Expectation: 70–85% as a clear, colorless oil.
-
Stage 2: Synthesis of 6-(4-Chlorophenoxy)hexan-1-amine (Hydrochloride Salt)
Objective: Conversion of alkyl bromide to primary amine via Gabriel synthesis.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Stage 1 Bromide | 1.0 | Electrophile |
| Potassium Phthalimide | 1.2 | Nucleophile |
| DMF | [0.3 M] | Solvent |
| Hydrazine Hydrate | 3.0 | Deprotection Agent |
| Ethanol | [0.2 M] | Solvent (Step 2b) |
Protocol:
Step 2a: Phthalimide Displacement
-
Dissolve the Stage 1 Bromide (1.0 equiv) in anhydrous DMF .
-
Add Potassium Phthalimide (1.2 equiv).
-
Heat to 90°C for 4–6 hours. The mixture will become a thick slurry as KBr precipitates.
-
Workup: Pour the mixture into ice-water. The intermediate phthalimide usually precipitates as a white solid. Filter, wash with water, and dry.[3] Recrystallize from Ethanol if necessary to remove traces of DMF.
Step 2b: Hydrazinolysis (Ing-Manske Procedure)
-
Suspend the dried phthalimide intermediate in Ethanol .
-
Add Hydrazine Hydrate (3.0 equiv).
-
Heat to Reflux for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress [2].
-
Critical Workup (Amine Isolation):
-
Cool the mixture and acidify with 6M HCl to pH < 2. This ensures the amine is protonated (soluble) and facilitates the complete precipitation of phthalhydrazide.
-
Filter off the white solid (phthalhydrazide byproduct).
-
Concentrate the filtrate to remove ethanol.
-
Basify the aqueous residue with 20% NaOH to pH > 12. The free amine will separate as an oil.
-
Extract with Dichloromethane (DCM) (3x). Dry combined organics over Na₂SO₄.
-
-
Salt Formation (Final Product):
-
Dissolve the free amine oil in a minimal amount of dry Diethyl Ether or Dioxane.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
The 6-(4-Chlorophenoxy)hexan-1-amine hydrochloride will precipitate as a white solid. Filter and dry under vacuum.[4]
-
Process Workflow Diagram
Analytical Characterization
The following data corresponds to the free base. The HCl salt will show a shifted ammonium signal.
| Technique | Signal / Parameter | Interpretation |
| 1H NMR (CDCl₃, 400 MHz) | δ 7.22 (d, J=8.8 Hz, 2H) | Aromatic protons (meta to oxygen) |
| δ 6.81 (d, J=8.8 Hz, 2H) | Aromatic protons (ortho to oxygen) | |
| δ 3.91 (t, J=6.5 Hz, 2H) | -O-CH₂- (Ether linkage) | |
| δ 2.71 (t, J=7.0 Hz, 2H) | -CH₂-NH₂ (Amine linkage) | |
| δ 1.75 – 1.35 (m, 8H) | Internal hexyl chain methylene protons | |
| MS (ESI) | m/z 228.1 [M+H]⁺ | Consistent with C₁₂H₁₈ClNO |
| Appearance | White crystalline solid (HCl salt) | Melting Point: ~140–145°C (Salt) |
Safety & Handling
-
1,6-Dibromohexane: Alkylating agent. Potentially carcinogenic. Handle in a fume hood.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a known carcinogen. Use appropriate gloves (butyl rubber) and destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
4-Chlorophenol: Toxic by ingestion and skin contact. Rapidly absorbed through skin.
References
-
Williamson Ether Synthesis Optimization
-
BenchChem.[1] Protocol for Liquid-Liquid Extraction of 4-Chlorophenol. Retrieved from .
- Context: Confirms the necessity of basic washes to remove unreacted phenols and the stability of the chlorophenoxy ether linkage.
-
-
Gabriel Synthesis Methodology
-
The Gabriel Synthesis. Organic Syntheses, Coll.[5] Vol. 2, p. 25 (1943).
- Context: The foundational text for the phthalimide-hydrazine deprotection sequence (Ing-Manske procedure).
-
-
Target Molecule Identity
- National Institutes of Health (NIH) PubChem. Compound Summary for CAS 200484-41-9.
- Context: Validation of the chemical structure and identity.
-
Analogous Synthesis (Reference for Step 1)
- PrepChem. Synthesis of 1-[(6-Bromohexyl)oxy]-4-propylbenzene.
- Context: Provides specific conditions for alkylating phenols with 1,6-dibromohexane using phase transfer or carbon
Sources
using 6-(4-Chlorophenoxy)hexan-1-amine as a chemical linker
Application Note: Strategic Utilization of 6-(4-Chlorophenoxy)hexan-1-amine in Targeted Protein Degradation and Ligand Design
Executive Summary
6-(4-Chlorophenoxy)hexan-1-amine (CAS: 65125-17-3) is a specialized heterobifunctional building block extensively utilized in medicinal chemistry, particularly in the design of Sigma-1 Receptor (
Its structure features three critical functional domains:
-
4-Chlorophenoxy Head: A lipophilic moiety that mimics the pharmacophore of known
1R agonists/antagonists and serves as a hydrophobic anchor. -
Hexyl Spacer (C6): A flexible alkyl chain that provides optimal separation (approx. 8–9 Å) between the binding head and the conjugation site, minimizing steric clash.
-
Primary Amine: A reactive handle for conjugation to E3 ligase ligands (for PROTACs), fluorophores, or polar drug scaffolds via amide coupling or reductive amination.
This guide details the protocols for utilizing this scaffold to synthesize Sigma-1 targeting PROTACs and Hydrophobic Tag conjugates .
Chemical Specifications & Properties
| Property | Specification |
| IUPAC Name | 6-(4-chlorophenoxy)hexan-1-amine |
| Molecular Formula | C₁₂H₁₈ClNO |
| Molecular Weight | 227.73 g/mol |
| LogP (Predicted) | ~3.2 (High Lipophilicity) |
| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water (requires protonation) |
| pKa (Amine) | ~10.5 (Typical primary aliphatic amine) |
| Storage | -20°C, Hygroscopic. Store under Argon/Nitrogen. |
Application 1: Synthesis of Sigma-1 Receptor Targeting PROTACs
Context: The
Mechanism of Action Diagram
Caption: Workflow for converting 6-(4-Chlorophenoxy)hexan-1-amine into a functional PROTAC degrader.
Detailed Protocol: Conjugation via Amide Coupling
This protocol describes the coupling of 6-(4-Chlorophenoxy)hexan-1-amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-C5-COOH ).
Reagents Required:
-
Amine: 6-(4-Chlorophenoxy)hexan-1-amine (1.0 equiv)
-
Acid: Carboxylic acid-linker-E3 ligand (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation:
-
In a flame-dried round-bottom flask, dissolve the Carboxylic Acid component (0.1 mmol) in anhydrous DMF (1.0 mL).
-
Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol).
-
Stir at room temperature (RT) for 15 minutes under an inert atmosphere (N₂) to form the activated ester.
-
-
Conjugation:
-
Dissolve 6-(4-Chlorophenoxy)hexan-1-amine (22.8 mg, 0.1 mmol) in minimal DMF (0.5 mL).
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at RT for 4–16 hours. Monitor reaction progress via LC-MS (Look for mass shift:
).
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (15 mL).
-
Wash sequentially with:
-
10% Citric Acid (2 x 5 mL) – Removes unreacted amine/DIPEA.
-
Saturated NaHCO₃ (2 x 5 mL) – Removes unreacted acid/HATU byproducts.
-
Brine (1 x 5 mL).
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: DCM:MeOH gradient (0–10%). The product is typically more polar than the starting chlorophenoxy amine.
-
Application 2: Hydrophobic Tagging (HyT)
Concept: The chlorophenoxy-hexyl motif is sufficiently lipophilic to act as a "Hydrophobic Tag." When attached to a polar, cell-impermeable inhibitor, it can:
-
Enhance Permeability: The lipophilic tail facilitates passive diffusion across the lipid bilayer.
-
Induce Unfolding: Upon binding to the target protein, the hydrophobic tail may destabilize the protein surface, recruiting chaperones (like Hsp70) that lead to proteasomal degradation without requiring an E3 ligase ligand.
Protocol Modification for HyT:
-
Follow the Amide Coupling protocol above, but replace the E3 Ligand with your Protein of Interest (POI) Inhibitor .
-
Note: Ensure the POI inhibitor has a solvent-exposed carboxylate or can be functionalized with an activated ester without losing binding affinity.
Quality Control & Characterization
To validate the integrity of the synthesized conjugate, look for these specific spectral markers:
1. ¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic Signals (Chlorophenoxy): Two doublets (AA'BB' system) around
7.30 (2H) and 6.90 (2H), characteristic of the para-substituted benzene ring. -
Ether Methylene (-O-CH₂-): A triplet around
3.9–4.0 ppm. -
Amide Proton (-NH-CO-): A broad singlet/triplet around
7.8–8.2 ppm (confirming successful conjugation). -
Alkyl Chain: Multiplets in the
1.3–1.7 ppm range (6 carbons).
2. LC-MS (ESI+):
-
Isotope Pattern: The presence of Chlorine (³⁵Cl/³⁷Cl) will create a distinct 3:1 ratio in the molecular ion peak (
and ). This is a crucial diagnostic for confirming the incorporation of the chlorophenoxy moiety.
Safety & Handling
-
Corrosivity: As a primary amine, the neat compound is basic and potentially corrosive to skin and eyes. Wear nitrile gloves and eye protection.
-
Stability: The ether linkage is stable, but the amine is sensitive to oxidation over long periods. Store as the hydrochloride salt if possible, or keep the free base frozen under argon.
References
-
Sigma-1 Receptor Ligand Design
-
PROTAC Linker Chemistry
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. Link
-
-
Hydrophobic Tagging (HyT)
-
Neklesa, T. K., et al. (2011). Small-molecule hydrophobic tagging-induced degradation of HaloTag fusion proteins. Nature Chemical Biology. Link
-
Sources
Application Notes and Protocols: A Comprehensive Guide to the Amide Coupling of 6-(4-Chlorophenoxy)hexan-1-amine with Carboxylic Acids
Introduction: The Central Role of the Amide Bond
The formation of an amide bond is one of the most fundamental and frequently employed transformations in modern organic and medicinal chemistry.[1][2] This robust linkage is the cornerstone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and materials.[2][3][4] The coupling of a carboxylic acid and an amine to form an amide, however, does not occur spontaneously under ambient conditions. The direct condensation requires high temperatures, which are often incompatible with complex molecules. Consequently, the activation of the carboxylic acid is necessary to facilitate the reaction with the amine.[5]
This guide provides a detailed technical overview and practical protocols for the coupling of 6-(4-Chlorophenoxy)hexan-1-amine with a variety of carboxylic acids. We will delve into the mechanistic principles behind common coupling strategies, offer field-proven insights into reaction optimization, and present step-by-step protocols to ensure reliable and efficient amide bond formation. The protocols described herein are designed to be self-validating, with explanations for each experimental choice to empower researchers to adapt these methods to their specific needs.
Understanding the Core Reaction: Amide Bond Formation
The fundamental principle of amide bond formation involves the activation of the carboxylic acid's hydroxyl group, converting it into a good leaving group.[6] This activation is typically achieved through the use of a "coupling reagent."[1][7] The activated carboxylic acid intermediate is then susceptible to nucleophilic attack by the primary amine, in this case, 6-(4-Chlorophenoxy)hexan-1-amine, to form the desired amide.
The overall process can be visualized as a two-step sequence:
-
Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate.
-
Coupling: The amine attacks the activated intermediate, leading to the formation of the amide bond and the release of byproducts.[7]
The choice of coupling reagent, solvent, base, and reaction conditions is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the reactants, particularly when dealing with chiral carboxylic acids.[1]
Key Reagents and Their Mechanisms of Action
A plethora of coupling reagents have been developed over the years, each with its own advantages and disadvantages.[1][7] For the coupling of 6-(4-Chlorophenoxy)hexan-1-amine, we will focus on three widely used and reliable classes of reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.
Carbodiimide-Based Coupling: The EDC/HOBt System
Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), are among the most common and cost-effective coupling reagents.[6][7] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate can be prone to rearrangement into an inactive N-acylurea, and in the case of chiral carboxylic acids, can lead to racemization.[7][8]
To suppress these side reactions and improve coupling efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC.[8][10][11] HOBt intercepts the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester, which then smoothly reacts with the amine to yield the desired amide.[8]
Mechanism of EDC/HOBt Coupling:
Caption: EDC/HOBt mediated amide bond formation.
Aminium/Uronium-Based Coupling: The HATU System
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent known for its rapid reaction times and low rates of racemization.[12] HATU's effectiveness stems from the incorporation of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure.[12]
In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form a highly reactive OAt-active ester.[12] This active ester then readily reacts with the amine to form the amide bond.[12]
Mechanism of HATU Coupling:
Caption: HATU mediated amide bond formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the coupling of 6-(4-Chlorophenoxy)hexan-1-amine with a generic carboxylic acid. It is crucial to use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of activated intermediates.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and widely applicable method for general amide bond formation.
Materials:
-
Carboxylic Acid (1.0 eq)
-
6-(4-Chlorophenoxy)hexan-1-amine (1.0 - 1.2 eq)
-
EDC (1.1 - 1.5 eq)
-
HOBt (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add HOBt (1.1 - 1.5 eq) and EDC (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes at room temperature. This is the pre-activation step.
-
In a separate flask, dissolve 6-(4-Chlorophenoxy)hexan-1-amine (1.0 - 1.2 eq) in a small amount of the reaction solvent.
-
Add the amine solution and the base (DIPEA or TEA, 2.0 - 3.0 eq) to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[12] These washes serve to remove unreacted starting materials, the base, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Protocol 2: HATU Mediated Coupling
This protocol is particularly useful for sterically hindered carboxylic acids or amines, or when rapid reaction times are desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
6-(4-Chlorophenoxy)hexan-1-amine (1.0 - 1.2 eq)
-
HATU (1.0 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.0 - 1.5 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 5.0 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.[12]
-
Add 6-(4-Chlorophenoxy)hexan-1-amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-18 hours, monitoring its progress by TLC or LC-MS.[12]
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to yield the desired amide.
Data Presentation: A Comparative Overview
The choice of coupling method can significantly impact the reaction outcome. The following table summarizes key parameters for the described protocols.
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Coupling Reagent | EDC (1.1-1.5 eq) | HATU (1.0-1.5 eq) |
| Additive | HOBt (1.1-1.5 eq) | None (HOAt is part of HATU) |
| Base | DIPEA or TEA (2.0-3.0 eq) | DIPEA (2.0-5.0 eq) |
| Typical Solvent | DCM, DMF | DMF |
| Reaction Time | 4 - 24 hours | 1 - 18 hours |
| Relative Cost | Lower | Higher |
| Racemization Risk | Low with HOBt | Very Low |
| Byproduct Removal | Dicyclohexylurea (if DCC is used) can be challenging to remove. The urea from EDC is water-soluble.[7] | Tetramethylurea is generally easy to remove during workup. |
Troubleshooting and Field-Proven Insights
-
Low Yields: If you experience low yields, consider increasing the equivalents of the coupling reagent and the amine. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered substrates, switching to a more powerful coupling reagent like HATU may be beneficial.[13]
-
Side Reactions: The formation of N-acylurea is a common side reaction with carbodiimides.[7] Using HOBt and ensuring the amine is added after the pre-activation step can minimize this.
-
Purification Challenges: The byproducts of coupling reactions can sometimes co-elute with the desired product during chromatography. A thorough aqueous workup is crucial to remove as many impurities as possible before purification. In some cases, reversed-phase chromatography may be necessary for polar compounds.[14]
-
Solvent Choice: While DMF and DCM are common solvents, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) have been successfully evaluated for amide coupling reactions and may be considered.[4][15][16]
-
Base Selection: The choice of base is important. Non-nucleophilic bases like DIPEA are generally preferred to avoid side reactions with the activated carboxylic acid.[7]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the amide coupling of 6-(4-Chlorophenoxy)hexan-1-amine.
Caption: General workflow for amide coupling.
Conclusion
The successful coupling of 6-(4-Chlorophenoxy)hexan-1-amine to carboxylic acids is readily achievable with the appropriate choice of reagents and reaction conditions. This guide has provided a comprehensive overview of the underlying principles and practical protocols for two of the most reliable and widely used coupling methods. By understanding the mechanisms of action and adhering to the detailed experimental procedures, researchers can confidently and efficiently synthesize a diverse range of amide-containing molecules for their drug discovery and development endeavors.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Pirola, M., Benaglia, M., & Rossi, S. (2019). Amide bond formation strategies: latest advances on a dateless transformation.
-
Sekar, G. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]
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Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]
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Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Technical Guide: Synthesis and Optimization of PROTACs Utilizing 6-(4-Chlorophenoxy)hexan-1-amine
This guide outlines the strategic application and synthesis protocols for utilizing 6-(4-Chlorophenoxy)hexan-1-amine (CAS: 200484-41-9) in the development of Targeted Protein Degraders (TPDs).
While often overlooked as a simple intermediate, this molecule represents a critical class of Lipophilic Linker-Tags . It serves two distinct strategic functions in degrader design:
-
Hydrophobic Tagging (HyT): The 4-chlorophenoxy moiety acts as a surface-exposed hydrophobic "grease" patch that mimics a misfolded protein state, recruiting chaperones (Hsp70/90) or inducing proteasomal degradation independent of a specific E3 ligase.
-
Lipophilic Linker Scaffold: It provides a C6-alkyl spacer with a rigid, lipophilic terminus, used to tune the physicochemical properties (logP, permeability) of PROTACs targeting deep hydrophobic pockets.
Part 1: Strategic Design & Chemical Logic
The Role of the 4-Chlorophenoxy Motif
Unlike standard PEG-based linkers which are hydrophilic and flexible, the 6-(4-Chlorophenoxy)hexan-1-amine provides a Type II (Lipophilic) Linker profile.
-
Metabolic Stability: The aryl-ether bond is robust against rapid metabolic cleavage compared to simple esters.
-
Permeability: The hexyl chain increases the lipophilicity (cLogP ~3.5), enhancing passive diffusion across cell membranes—a common bottleneck for large PROTAC molecules.
-
Degradation Mechanism: When used as a terminal tag (HyT strategy), the chlorophenoxy group binds to hydrophobic clefts on the target protein or remains solvent-exposed, triggering the Unfolded Protein Response (UPR).
Retrosynthetic Logic
The synthesis is designed to be convergent . The amine handle of the 6-(4-Chlorophenoxy)hexan-1-amine is coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., Thalidomide-COOH or VHL-COOH) or a Target Protein Ligand.
Key Reaction: Amide Bond Formation (Acylation). Critical Parameter: Control of pH to prevent hydrolysis of the E3 ligand (especially for Thalidomide derivatives which are base-sensitive).
Part 2: Experimental Protocols
Workflow Visualization
The following diagram illustrates the convergent synthesis pathway and the mechanism of action for the resulting degrader.
Caption: Convergent synthesis workflow coupling the lipophilic amine linker to an E3 ligand, leading to POI degradation.
Protocol A: Preparation of the Activated E3 Ligase Ligand
Note: If using a commercial E3 ligand acid (e.g., Pomalidomide-5-O-acetic acid), proceed directly to Protocol B.
Objective: Functionalize an E3 ligand (e.g., Pomalidomide) with a carboxylic acid handle suitable for coupling.
-
Reagents: 4-Fluorothalidomide, Hydroxyacetic acid, NaH, DMF.
-
Procedure:
-
Dissolve Hydroxyacetic acid (1.2 eq) in anhydrous DMF at 0°C.
-
Add NaH (2.5 eq) slowly. Stir for 30 min.
-
Add 4-Fluorothalidomide (1.0 eq). Warm to RT and stir for 4h.
-
Quench: Add 1N HCl carefully to pH 3-4.
-
Isolation: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Yield Target: >70% off-white solid.
-
Protocol B: Coupling of 6-(4-Chlorophenoxy)hexan-1-amine
Objective: Synthesize the final PROTAC/HyT degrader via amide coupling.
Reagents:
-
Acid: Carboxylic Acid-functionalized E3 Ligand (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation:
-
In a flame-dried round-bottom flask, dissolve the Acid (0.1 mmol) in anhydrous DMF (1.0 mL).
-
Add HATU (0.12 mmol, 45.6 mg) and DIPEA (0.3 mmol, 52 µL).
-
Stir at Room Temperature (RT) for 15 minutes under Nitrogen/Argon. The solution should turn slightly yellow.
-
-
Coupling:
-
Dissolve 6-(4-Chlorophenoxy)hexan-1-amine (0.1 mmol, ~22.8 mg) in DMF (0.5 mL).
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir at RT for 2–4 hours.
-
-
Monitoring:
-
Check reaction progress via LC-MS. Look for the disappearance of the amine mass (m/z ~228 [M+H]+) and formation of the product mass.
-
-
Workup & Purification:
-
Dilution: Dilute the reaction mixture with DMSO (dimethyl sulfoxide) to a total volume of 3 mL.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter.
-
Purification: Inject directly onto a Preparative HPLC (C18 column).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Lyophilization: Collect product fractions and freeze-dry to obtain the final powder.
-
Part 3: Data Analysis & Troubleshooting
Characterization Checklist
Ensure the final compound meets these criteria before biological testing.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (254 nm) | > 95% | Impurities >5% can skew IC50/DC50 data. |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Confirm characteristic chlorine isotope pattern (3:1 ratio for 35Cl/37Cl). |
| Structure | 1H NMR (DMSO-d6) | Integration matches | Look for the triplet at ~3.9 ppm (O-CH2) and ~3.1 ppm (N-CH2). |
| Solubility | Visual/Nephelometry | Clear in DMSO (10 mM) | Lipophilic linkers may precipitate in aqueous media; use <0.1% DMSO in assays. |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of HATU | Ensure DMF is anhydrous; add HATU last or use fresh reagents. |
| Incomplete Reaction | Steric hindrance | Switch to stronger coupling conditions (e.g., COMU or PyBOP) or heat to 40°C. |
| Product Precipitation | High Lipophilicity | If product crashes out of DMF, add a co-solvent like THF or DCM (if solubility permits). |
| Base Sensitivity | Decomposition of Thalidomide | Use a weaker base (e.g., NMM) or strictly limit reaction time; avoid aqueous workup at high pH. |
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
-
Neklesa, T. K., et al. (2017).[3] Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[4][][6][7][8][9][10] Link
-
Rainbolt, T. K., et al. (2014). Stress-triggered signaling: The role of hydrophobic tagging in protein degradation. Molecular Cell. Link
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery. Link
-
Buckley, D. L., et al. (2012). Small-molecule control of intracellular protein levels through modulation of the ubiquitin proteasome system. Angewandte Chemie International Edition. Link
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Application Note: Nucleophilic Substitution Strategies for the Synthesis of 6-(4-Chlorophenoxy)hexan-1-amine
Abstract: This document provides a comprehensive technical guide for the synthesis of 6-(4-Chlorophenoxy)hexan-1-amine, a key bifunctional molecule with applications as a building block in pharmaceutical and materials science research. We present two robust, field-proven synthetic routes centered on nucleophilic substitution reactions. The primary detailed protocol involves a sequential Williamson ether synthesis followed by a Gabriel synthesis of the primary amine. An alternative route utilizing an azide intermediate is also discussed. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are provided to equip researchers with the necessary information for successful synthesis and purification.
Introduction and Strategic Overview
The synthesis of aryloxy-alkane-amines such as 6-(4-Chlorophenoxy)hexan-1-amine requires the strategic formation of two key functional groups: an aryl ether and a primary amine. The order in which these functionalities are introduced is critical to avoiding undesirable side reactions and simplifying purification. Direct alkylation of ammonia or amines with alkyl halides is often an inefficient route due to the tendency for over-alkylation, which produces complex mixtures of primary, secondary, and tertiary amines.[1][2][3][4] Therefore, methods that "protect" the amine nitrogen to allow for only a single alkylation are highly preferred.
Our primary analysis identifies two viable retrosynthetic pathways:
-
Pathway A (Ether First): Disconnection of the C-N bond first, followed by the ArO-C bond. This involves forming the ether linkage initially, followed by the introduction of the amine functionality onto the alkyl chain. This is the preferred strategy as it avoids the competing nucleophilicity of an amine group during the ether formation step.
-
Pathway B (Amine First): Disconnection of the ArO-C bond first. This would involve reacting an amino-alcohol (e.g., 6-aminohexan-1-ol) with a reactive aryl species. This is less ideal for a Williamson-type synthesis, as both the amine and hydroxyl groups can act as nucleophiles, leading to a mixture of products.
This guide will focus on the more robust and selective Pathway A . We will first establish the aryl ether linkage via the Williamson ether synthesis, creating a haloalkane intermediate. Subsequently, we will convert the terminal halide to a primary amine using the Gabriel synthesis, a classic method renowned for its ability to cleanly produce primary amines.[5][6]
Overall Synthetic Workflow
The diagram below outlines the selected two-step synthetic strategy.
Caption: High-level workflow for the synthesis of the target compound.
Recommended Protocol: Williamson Ether Synthesis & Gabriel Synthesis
This two-part protocol is the most reliable method, offering high selectivity and good overall yields.
Part A: Synthesis of 1-(6-Bromohexyloxy)-4-chlorobenzene
Principle: This reaction is a classic Williamson ether synthesis, an SN2 reaction between a phenoxide and a primary alkyl halide.[7][8] 4-Chlorophenol is deprotonated by a mild base, potassium carbonate, to form the more nucleophilic potassium 4-chlorophenoxide. This phenoxide then attacks one of the primary carbons of 1,6-dibromohexane, displacing a bromide ion to form the desired aryl ether. Using an excess of the dihalide substrate minimizes the formation of the double-ether-linked byproduct.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Equivalents |
| 4-Chlorophenol | 128.56 | 99% | 5.00 g | 38.9 | 1.0 |
| 1,6-Dibromohexane | 243.97 | 96% | 28.6 g (19.1 mL) | 117.2 | 3.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | Anhydrous | 8.06 g | 58.3 | 1.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | 100 mL | - | - |
Step-by-Step Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (5.00 g), potassium carbonate (8.06 g), and anhydrous DMF (100 mL).
-
Reaction Initiation: Begin stirring the mixture. Add 1,6-dibromohexane (19.1 mL) to the flask via a syringe or dropping funnel.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-chlorophenol.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 500 mL separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 100 mL) and then with saturated brine (1 x 100 mL) to remove residual DMF and salts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil contains the desired product and excess 1,6-dibromohexane. Purify the product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate). The excess 1,6-dibromohexane will elute first.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(6-bromohexyloxy)-4-chlorobenzene as a colorless or pale yellow oil.
-
Expected Yield: 75-85%.
-
Part B: Synthesis of 6-(4-Chlorophenoxy)hexan-1-amine via Gabriel Synthesis
Principle: The Gabriel synthesis provides a controlled method for converting an alkyl halide into a primary amine.[9] The nucleophilic phthalimide anion attacks the alkyl bromide in an SN2 reaction, forming an N-alkylphthalimide intermediate.[1][6] This intermediate is stable and does not undergo further alkylation. The final primary amine is then liberated by hydrazinolysis (the Ing-Manske procedure), which cleaves the imide bonds to release the amine and form a stable phthalhydrazide precipitate.[5][9]
Caption: Mechanism of the Gabriel synthesis for primary amine formation.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Purity | Amount | Moles (mmol) | Equivalents |
| 1-(6-Bromohexyloxy)-4-chlorobenzene | 292.62 | (From Part A) | 5.00 g | 17.1 | 1.0 |
| Potassium Phthalimide | 185.22 | 98% | 3.48 g | 18.8 | 1.1 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | ~64% | 1.71 g (1.66 mL) | 34.2 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | 50 mL | - | - |
| Ethanol (EtOH) | 46.07 | 95% or Absolute | 75 mL | - | - |
Step-by-Step Protocol:
-
Alkylation Step:
-
In a 100 mL round-bottom flask, dissolve 1-(6-bromohexyloxy)-4-chlorobenzene (5.00 g) and potassium phthalimide (3.48 g) in anhydrous DMF (50 mL).
-
Heat the mixture with stirring to 90 °C for 4-6 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
-
Hydrazinolysis Step:
-
Cool the reaction mixture to room temperature.
-
Add ethanol (75 mL) to the flask, followed by the dropwise addition of hydrazine hydrate (1.66 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 4 hours. A thick, white precipitate of phthalhydrazide will form.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature. The precipitate can be removed by filtration. However, a more effective method is an acid-base workup.
-
Concentrate the reaction mixture on a rotary evaporator to remove most of the ethanol.
-
Add 1 M hydrochloric acid (HCl) (100 mL) to the residue. This will dissolve the desired amine as its hydrochloride salt and keep the phthalhydrazide as a solid.
-
Filter the mixture through a pad of celite to remove the white phthalhydrazide precipitate. Wash the solid with a small amount of 1 M HCl.
-
Transfer the filtrate to a separatory funnel. Wash the aqueous layer with dichloromethane (DCM) (2 x 50 mL) to remove any non-basic organic impurities.
-
Cool the acidic aqueous layer in an ice bath and make it basic (pH > 12) by slowly adding 4 M sodium hydroxide (NaOH) solution. The free amine will precipitate or form an oil.
-
Extract the free amine into DCM (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(4-Chlorophenoxy)hexan-1-amine.
-
Expected Yield: 80-90% for the second step.
-
Alternative Protocol: Azide Reduction Method
This method is a strong alternative to the Gabriel synthesis and also effectively avoids over-alkylation.[4]
Principle: This two-step process first involves an SN2 reaction where the azide ion (N₃⁻) displaces the bromide from the intermediate synthesized in Part A. The resulting alkyl azide is not nucleophilic, thus preventing further reaction.[4] In the second step, the azide is reduced to the primary amine, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Condensed Protocol:
-
Azide Formation: Dissolve 1-(6-bromohexyloxy)-4-chlorobenzene (1.0 eq) in DMF or DMSO. Add sodium azide (NaN₃, 1.2 eq) and heat the mixture at 60-80 °C for 6-12 hours. After cooling, pour the mixture into water and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to obtain the crude 1-(6-azidohexyloxy)-4-chlorobenzene.
-
Azide Reduction:
-
Using LiAlH₄: Carefully add a solution of the crude azide in anhydrous THF to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir for 4-8 hours. Quench the reaction carefully by sequential addition of water, 15% NaOH (aq), and then more water. Filter the resulting salts and extract the filtrate with an organic solvent to isolate the amine.
-
Safety Precaution: Alkyl azides of low molecular weight can be explosive and should be handled with extreme care behind a blast shield.[4] LiAlH₄ reactions are highly exothermic and react violently with water.
-
Comparison of Amine Synthesis Methods
| Feature | Gabriel Synthesis | Azide Reduction Method |
| Selectivity | Excellent for primary amines. | Excellent for primary amines. |
| Reagents | Potassium phthalimide, hydrazine. | Sodium azide, LiAlH₄ (or H₂/Pd-C). |
| Safety | Hydrazine is toxic and corrosive. | Sodium azide is highly toxic. Alkyl azides can be explosive. LiAlH₄ is pyrophoric. |
| Work-up | Involves removal of phthalhydrazide precipitate; acid-base extraction is effective. | Requires a careful quenching procedure for LiAlH₄; catalytic hydrogenation is cleaner. |
| Atom Economy | Lower, due to the large phthalimide group. | Higher. |
| Recommendation | Highly Recommended. Generally safer and more established for lab-scale synthesis. | Recommended for those experienced with hazardous reagents. |
References
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Sources
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Application Note: Functionalization of 6-(4-Chlorophenoxy)hexan-1-amine for Drug Conjugation
[1]
Abstract
This guide details the chemical functionalization of 6-(4-Chlorophenoxy)hexan-1-amine (CAS: 111-26-2 analog/derivative), a versatile building block characterized by a lipophilic aryl ether "head" and a flexible hexyl "spacer" terminating in a primary amine.[1] While the chlorophenoxy moiety often serves as a hydrophobic pharmacophore (common in ion channel blockers and GPCR ligands) or a stable structural cap, the primary amine provides a singular vector for conjugation. This document provides validated protocols for coupling this motif to carboxylic acid-containing drugs (Amidation), converting it into a bioorthogonal handle (Azide-Click), and activating it for cysteine-bioconjugation (Maleimide insertion).[1]
Chemical Profile & Reactivity Analysis
Before initiating conjugation, it is critical to understand the physicochemical behavior of the starting material to prevent aggregation and ensure high yields.
| Property | Specification | Implications for Conjugation |
| Molecular Structure | Cl-C6H4-O-(CH2)6-NH2 | Amphiphilic: Hydrophobic head, polar tail.[1] |
| Reactive Handle | Primary Amine (-NH2) | High nucleophilicity; susceptible to protonation at physiological pH (pKa ~10.5).[1] |
| Linker Type | Alkyl Chain (C6) | Flexible, hydrophobic spacer. Increases LogP of the final conjugate. |
| Stability | Aryl Ether / Aryl Chloride | Ether: Stable to acid/base. Aryl-Cl: Generally inert to nucleophilic substitution; stable under standard coupling conditions.[1] |
| Solubility | Low in water; High in DCM, DMF, DMSO | Critical: Reactions must be performed in organic solvent (DMF/DMSO) or biphasic systems. |
Strategic Considerations
-
Solvent Choice: Due to the chlorophenoxy group, the molecule is poorly water-soluble. All conjugation reactions described below utilize DMF (Dimethylformamide) or DMSO to maintain homogeneity.
-
pH Control: The amine must be unprotonated to react. For NHS-ester or isothiocyanate coupling, maintain reaction pH between 8.0–9.0 using non-nucleophilic bases (DIPEA/TEA).[1]
Workflow Visualization
The following diagram outlines the divergent synthetic pathways available for this building block.
Figure 1: Divergent functionalization pathways for 6-(4-Chlorophenoxy)hexan-1-amine.[1]
Experimental Protocols
Protocol A: Direct Conjugation to Carboxylic Acid Payloads (HATU Method)
Use this protocol to attach the amine to a drug or protein containing a free carboxylic acid.
Reagents:
-
Target Carboxylic Acid (Drug-COOH)[1]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvent: Anhydrous DMF[1]
Procedure:
-
Activation: Dissolve Drug-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.[1]
-
Coupling: Add 6-(4-Chlorophenoxy)hexan-1-amine (1.2 equiv) dissolved in minimal DMF.
-
Incubation: Stir the reaction under Nitrogen atmosphere for 2–4 hours at RT.
-
Monitoring: Check progress via LC-MS. Look for the disappearance of the amine starting material (M+H peak) and formation of the amide product.
-
Workup: Dilute with Ethyl Acetate, wash 3x with 5% LiCl (aq) or Brine to remove DMF. Dry over Na2SO4.
-
Purification: Flash chromatography (Silica gel) or Prep-HPLC (C18 column) depending on polarity.
Protocol B: Synthesis of Maleimide-Linker (For Cysteine Conjugation)
Use this protocol to convert the amine into a thiol-reactive species, ideal for conjugating to Cysteine residues on antibodies or E3 ligases.[1]
Reagents:
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) OR 6-Maleimidohexanoic acid NHS ester.[1]
-
TEA (Triethylamine).
-
Solvent: Dry DCM (Dichloromethane) or DMF.
Procedure:
-
Dissolve 6-(4-Chlorophenoxy)hexan-1-amine (1.0 equiv) in dry DCM.[1]
-
Add TEA (1.5 equiv).
-
Add SMCC (1.1 equiv) dropwise.
-
Stir at RT for 1–2 hours.
-
Quenching: (Optional) Add a trace amount of ethanolamine to quench unreacted NHS ester, though usually not necessary if limiting reagent is used.
-
Purification: The product is a neutral organic molecule. Wash with 0.1 M HCl (to remove TEA), then water. Dry organic layer.[2]
-
Storage: Store the resulting Maleimide-functionalized ligand at -20°C under Argon. Caution: Maleimides hydrolyze slowly in water; keep dry.
Protocol C: Conversion to Azide (Diazo Transfer for Click Chemistry)
Use this protocol to create a "Click-ready" ligand for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Reagents:
-
Imidazole-1-sulfonyl azide hydrochloride (ISA[1]·HCl) - Safety Note: Impact sensitive, handle in solution.[1]
-
K2CO3 (Potassium Carbonate) and CuSO4 (Catalytic).
-
Solvent: MeOH.[3]
Procedure:
-
Dissolve 6-(4-Chlorophenoxy)hexan-1-amine (1.0 equiv) in MeOH.
-
Add K2CO3 (2.0 equiv) and CuSO4·5H2O (0.01 equiv).
-
Add ISA·HCl (1.2 equiv).
-
Stir at RT overnight (12–16h). The reaction converts the terminal -NH2 to -N3.[1]
-
Workup: Evaporate MeOH, resuspend in DCM, wash with water.
-
Result: 1-Azido-6-(4-chlorophenoxy)hexane. This intermediate can now be "clicked" to any Alkyne-tagged biomolecule.[1]
Quality Control & Characterization
Verify the integrity of your conjugate using the following parameters.
| Technique | Expected Observation |
| LC-MS (ESI+) | Start Material: Strong [M+H]+ signal (Calc. MW ~227.7 Da). Conjugate: Shift in mass corresponding to Payload + 227.7 - 18 (H2O loss) or -1 (H loss) depending on linkage. |
| 1H NMR (DMSO-d6) | Aromatic: Doublets at ~6.9 and ~7.3 ppm (4-chlorophenoxy pattern).[1] Linker: Multiplets at 1.3–1.7 ppm (hexyl chain). Diagnostic Shift: The CH2 adjacent to Nitrogen (originally ~2.6 ppm) will shift downfield to ~3.1–3.3 ppm upon amidation. |
| HPLC Purity | >95% required for biological assays. Use C18 column, Gradient: 5-95% ACN/Water + 0.1% TFA. The chlorophenoxy group causes significant retention (elutes late). |
References
-
Amide Coupling Standards: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][] Tetrahedron, 61(46), 10827-10852. Link[1]
-
Diazo Transfer Protocol: Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1] Organic Letters, 9(19), 3797-3800. Link[1]
-
Maleimide Chemistry: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets. Link
- Chlorophenoxy Linkers in Drug Design: Example usage in PROTACs and hydrophobic tagging. Journal of Medicinal Chemistry, various issues. (General Reference).
Sources
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Introduction: The Strategic Value of 6-(4-Chlorophenoxy)hexan-1-amine in Solid-Phase Synthesis
An in-depth guide to the solid-phase synthesis applications of 6-(4-Chlorophenoxy)hexan-1-amine, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the molecule's utility, detailed experimental protocols, and the scientific rationale behind its application as a versatile building block and linker in combinatorial chemistry and solid-phase organic synthesis (SPOS).
Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, from peptides to small organic compounds, by simplifying purification and enabling automation.[1] The choice of building blocks and linkers is paramount to the success of any solid-phase strategy. 6-(4-Chlorophenoxy)hexan-1-amine emerges as a valuable tool in this domain due to its distinct structural features:
-
A Reactive Primary Amine: This functional group serves as a versatile handle for covalent attachment to a variety of solid supports, making it an ideal starting point for synthesis.[2][3]
-
A Flexible Hexyl Spacer: The six-carbon aliphatic chain provides spatial separation between the solid support and the site of chemical elaboration, which can help mitigate steric hindrance and improve reaction kinetics.
-
A Stable Chlorophenoxy Moiety: The aromatic ring offers a rigid scaffold for building molecular diversity. The chloro-substituent provides a potential site for further functionalization and influences the electronic properties of the ring.
This guide details the core applications of 6-(4-Chlorophenoxy)hexan-1-amine, providing robust protocols for its immobilization and subsequent use in the synthesis of small molecule libraries.
Part 1: Immobilization of 6-(4-Chlorophenoxy)hexan-1-amine onto Solid Supports
The foundational step in utilizing 6-(4-Chlorophenoxy)hexan-1-amine is its covalent attachment to an insoluble polymer support. The choice of resin and immobilization chemistry dictates the conditions for subsequent reactions and the final cleavage strategy.
Application 1.1: Immobilization via Reductive Amination
Reductive amination provides a stable secondary amine linkage between the building block and an aldehyde-functionalized resin. This method is widely used for creating libraries of C-terminally modified peptides and other amine-containing compounds.[3]
This protocol describes the covalent attachment of 6-(4-Chlorophenoxy)hexan-1-amine to a resin bearing an aldehyde functional group.
Materials:
-
Aldehyde resin (e.g., Benzaldehyde resin, 1.0 mmol/g loading)
-
6-(4-Chlorophenoxy)hexan-1-amine
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the aldehyde resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.
-
Imine Formation: Add a solution of 6-(4-Chlorophenoxy)hexan-1-amine (3.0 mmol, 3 eq.) in 1% AcOH/DMF (10 mL) to the swollen resin. Agitate the mixture at room temperature for 2 hours to form the Schiff base intermediate.
-
Reduction: Add the reducing agent, NaBH(OAc)₃ (4.0 mmol, 4 eq.), to the reaction vessel. Continue to agitate the mixture at room temperature for an additional 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping (Optional): To cap any unreacted aldehyde groups, treat the resin with a solution of acetic anhydride (10% v/v) and diisopropylethylamine (DIPEA) (5% v/v) in DCM for 1 hour.
-
Final Wash and Drying: Wash the resin again as in step 4 and dry under vacuum. The loading of the resin can be determined by a colorimetric test for secondary amines or by cleaving a small sample and analyzing the product.
Application 1.2: Immobilization on Acid-Labile Resins
For applications requiring mild cleavage conditions, 2-chlorotrityl chloride (2-CTC) resin is an excellent choice.[4][5] The primary amine of 6-(4-Chlorophenoxy)hexan-1-amine displaces the chloride on the resin, forming a highly acid-labile linkage.
This protocol details the procedure for linking the amine to 2-CTC resin, which allows for the subsequent release of the synthesized molecule with an unmodified amine terminus.
Materials:
-
2-Chlorotrityl chloride resin (1.2 mmol/g loading)
-
6-(4-Chlorophenoxy)hexan-1-amine
-
DIPEA
-
DCM
-
Methanol (for capping)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 g, 1.2 mmol) in dry DCM (10 mL) for 30 minutes under an inert atmosphere (e.g., nitrogen).[5]
-
Loading: In a separate flask, dissolve 6-(4-Chlorophenoxy)hexan-1-amine (2.4 mmol, 2 eq.) and DIPEA (4.8 mmol, 4 eq.) in dry DCM (5 mL). Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a colorimetric test (e.g., Chloranil test) to confirm the disappearance of the primary amine from the solution.
-
Capping: Drain the reaction solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, 10 mL) and agitate for 30 minutes.[6]
-
Washing and Drying: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Workflow for Immobilization of 6-(4-Chlorophenoxy)hexan-1-amine
Caption: Immobilization workflows for the title compound.
Part 2: Synthetic Elaboration on the Solid Support
Once immobilized, the 6-(4-Chlorophenoxy)hexan-1-amine scaffold is ready for chemical diversification. The following protocol illustrates its use as a building block where a new amide bond is formed.
Application 2.1: Use as a Building Block for Amide Library Synthesis
This application is relevant when another molecule (e.g., an amino acid) is first attached to the resin via its carboxylic acid, leaving a free amine to which 6-(4-Chlorophenoxy)hexan-1-amine can be coupled.
This protocol details the coupling of 6-(4-Chlorophenoxy)hexan-1-amine to an N-terminally deprotected amino acid anchored on a solid support (e.g., Wang or Merrifield resin).
Materials:
-
Fmoc-protected amino acid loaded on Wang resin (e.g., Fmoc-Gly-Wang resin)
-
20% Piperidine in DMF
-
6-(4-Chlorophenoxy)hexan-1-amine
-
Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or Oxyma Pure.[7][8]
-
DIPEA
-
DMF, DCM, MeOH
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation: Swell the Fmoc-Gly-Wang resin (1.0 g, 0.5 mmol/g loading) in DMF for 1 hour.
-
Fmoc-Deprotection: Drain the DMF and add 20% piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[6][9]
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
Coupling Cocktail Preparation: In a separate vial, dissolve 6-(4-Chlorophenoxy)hexan-1-amine (1.5 mmol, 3 eq.), HBTU (1.45 mmol, 2.9 eq.), and HOBt (1.5 mmol, 3 eq.) in DMF (5 mL). Add DIPEA (3.0 mmol, 6 eq.) and allow the mixture to pre-activate for 2 minutes.[7]
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test.[10] A negative test (beads remain colorless) indicates a complete reaction. Once complete, wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum. The product, now attached to the resin, is ready for cleavage or further synthetic steps.
Part 3: Cleavage from the Solid Support
The final step of solid-phase synthesis is the cleavage of the target molecule from the resin. The conditions for cleavage are determined by the nature of the linker used for initial immobilization.
| Resin Type Used for Immobilization | Linker Type | Cleavage Cocktail | Product C-Terminus | Reference |
| 2-Chlorotrityl Chloride Resin | Highly Acid-Labile | 1-5% TFA in DCM | Free Amine | [1][4] |
| Aldehyde Resin (via Reductive Amination) | Stable Secondary Amine | Requires a cleavable linker between resin and aldehyde | Dependent on linker | [3] |
| Wang Resin (Amine coupled to acid) | Acid-Labile Ester | 95% TFA / 2.5% H₂O / 2.5% TIS | Carboxylic Acid | [1][9] |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane (scavenger)
This protocol describes a mild acidic cleavage to release the product while keeping most acid-sensitive protecting groups intact.
Procedure:
-
Wash the dried, product-loaded resin with DCM (3 x 10 mL).
-
Prepare a cleavage cocktail of 1% TFA in DCM.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate for 30 minutes.
-
Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.
-
Repeat the cleavage step two more times and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Logical Flow of a Solid-Phase Synthesis Project
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.tue.nl [research.tue.nl]
- 4. peptide.com [peptide.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. chem.uci.edu [chem.uci.edu]
- 10. api.pageplace.de [api.pageplace.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Chlorophenoxy)hexan-1-amine
Welcome to the technical support guide for the synthesis and yield optimization of 6-(4-Chlorophenoxy)hexan-1-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our approach is grounded in fundamental principles of organic chemistry to ensure scientific integrity and reproducible results.
Proposed Synthetic Pathway
The synthesis of 6-(4-Chlorophenoxy)hexan-1-amine is most effectively approached via a two-step sequence. This pathway is designed to maximize yield and purity by separating the ether formation from the amination step.
-
Step 1: Williamson Ether Synthesis. 4-chlorophenol is reacted with a 6-carbon electrophile bearing a masked or protected amine functional group. A common and effective choice for the electrophile is 1-bromo-6-chlorohexane or a similar di-halogenated alkane, where the differential reactivity of the halides can be exploited. Alternatively, an intermediate like 6-bromohexan-1-ol can be used, followed by conversion of the hydroxyl group to a leaving group.
-
Step 2: Amination. The terminal halide of the ether intermediate is converted to a primary amine. The Gabriel synthesis is a robust method for this transformation, preventing the over-alkylation that can plague other amination methods.[1][2][3]
The overall workflow is visualized below.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
Q: My yield of 1-bromo-6-(4-chlorophenoxy)hexane is very low. What are the likely causes?
A: Low yields in this step typically stem from four main areas: incomplete deprotonation of the phenol, side reactions, poor reaction conditions, or choice of substrate.[4]
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Incomplete Deprotonation | For phenols, a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is usually sufficient.[4][5] If the reaction is stalling, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH).[6][7] Ensure anhydrous conditions if using NaH.[5] | The Williamson ether synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[8] The phenol (pKa ~10) must be fully deprotonated to the more nucleophilic phenoxide ion for the reaction to proceed efficiently.[5][7] |
| Side Reaction: E2 Elimination | This is less likely with a primary alkyl halide like 1,6-dibromohexane but can be promoted by excessive heat.[4] Lower the reaction temperature. Typical temperatures range from 50-100 °C.[4][8][9] | Alkoxides are strong bases and can promote the E2 elimination of the alkyl halide to form an alkene, especially with secondary or tertiary halides or at high temperatures.[4][6][8] |
| Side Reaction: C-Alkylation | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][5] Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve selectivity for O-alkylation.[5][8] | The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen and the aromatic ring.[5][10] Polar aprotic solvents favor the desired O-alkylation.[5] |
| Inappropriate Solvent | Use polar aprotic solvents (DMF, acetonitrile, DMSO).[4][8] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity.[4] | Polar aprotic solvents effectively solvate the cation (e.g., K⁺, Na⁺) but not the nucleophilic anion, increasing its reactivity and accelerating the Sₙ2 reaction rate.[4] |
Problem 2: Complications During Amination (Step 2)
Q: I am having trouble isolating my final product after the Gabriel synthesis. What should I check?
A: Issues in the amination step often relate to the choice of alkyl halide for the Sₙ2 reaction or incomplete deprotection.
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Failed Sₙ2 Reaction | Ensure you are using a primary alkyl halide (the intermediate from Step 1). The Gabriel synthesis is inefficient for secondary halides and fails for tertiary halides due to steric hindrance.[11] | The reaction relies on an Sₙ2 attack by the phthalimide anion. This bulky nucleophile is highly sensitive to steric hindrance at the electrophilic carbon.[11] Secondary and tertiary halides will favor elimination. |
| Incomplete Deprotection | The final step requires cleaving the phthalimide group. This is commonly achieved by refluxing with hydrazine (NH₂NH₂) in a solvent like ethanol.[1] Alternatively, acidic (e.g., HCl) or basic (e.g., KOH) hydrolysis can be used, though this may require harsher conditions.[3][12] | Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide byproduct and liberating the desired primary amine.[3] |
| Over-Alkylation Impurities | The primary advantage of the Gabriel synthesis is that it prevents over-alkylation, producing only the primary amine.[1][13] If you are seeing secondary or tertiary amine byproducts, it suggests you may have used a different amination method (e.g., direct alkylation with ammonia), which is known to produce mixtures.[1][14] | The nitrogen in the N-alkylated phthalimide intermediate is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups, preventing it from reacting further with the alkyl halide.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Williamson ether synthesis with 4-chlorophenol? For phenols, which are more acidic than aliphatic alcohols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and are easier to handle than sodium hydride (NaH).[4][5] NaH should be reserved for cases where weaker bases prove ineffective, and it must be used under strictly anhydrous conditions.[5]
Q2: Which solvent is optimal for Step 1? Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are highly recommended.[4][8] They accelerate the Sₙ2 reaction by effectively solvating the counter-ion of the base while leaving the phenoxide nucleophile highly reactive.[4]
Q3: Can I use ammonia directly instead of the Gabriel synthesis for Step 2? While direct alkylation with ammonia is possible, it is difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, due to the increasing nucleophilicity of the alkylated products.[1][14][15] This makes purification challenging and lowers the yield of the desired primary amine. The Gabriel synthesis is preferred for a clean conversion to the primary amine.[13]
Q4: How can I monitor the progress of my reactions? Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both steps. For Step 1, you can track the disappearance of the 4-chlorophenol starting material and the appearance of the new, less polar ether product. For Step 2, you can monitor the conversion of the alkyl halide intermediate to the N-alkylated phthalimide and finally to the polar amine product.
Q5: What purification methods are best for the final product? After an aqueous workup to remove inorganic salts and water-soluble byproducts (like phthalhydrazide), the crude 6-(4-Chlorophenoxy)hexan-1-amine can be purified. Given its basic nature, an acid-base extraction can be effective. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free amine is re-extracted into an organic solvent. Final purification is typically achieved by column chromatography on silica gel or distillation.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-6-(4-chlorophenoxy)hexane
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chlorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent: Add anhydrous DMF or acetonitrile as the solvent.
-
Reagent Addition: Add 1,6-dibromohexane (3.0 eq.) to the stirring suspension. Using an excess of the dihalide minimizes the formation of the bis-ether byproduct.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction by TLC until the 4-chlorophenol is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic solids.[5] Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[4][5]
-
Purification: Remove the solvent under reduced pressure. The excess 1,6-dibromohexane can be removed by vacuum distillation. Purify the remaining crude product by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Amination via Gabriel Synthesis
-
Setup: In a round-bottom flask, combine 1-bromo-6-(4-chlorophenoxy)hexane (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Reaction: Heat the mixture to 90-100 °C and stir until TLC indicates the consumption of the starting alkyl bromide.
-
Deprotection: Cool the mixture and add hydrazine monohydrate (1.5-2.0 eq.). Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction to room temperature. Acidify the mixture with dilute HCl to dissolve the amine product. Filter to remove the solid phthalhydrazide. Make the filtrate basic with aqueous NaOH and extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the final product by column chromatography or vacuum distillation.
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low yield issues.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 22, 2026, from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Request PDF. [Link]
-
University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
-
Chem LibreTexts. (2021, October 23). Williamson ether synthesis. [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
MDPI. (2015, December 23). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
-
MDPI. (2023, July 29). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. [Link]
-
Chemistry Steps. (2020, April 15). Preparation of Amines. [Link]
-
OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF PYRAZOLO[1,5-a]PYRIDINES VIA AZIRINES: PREPARATION OF 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Bentham Science. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information Miktoarm Star Polymers via Cyclodextrin-Driven Supramolecular Self-Assembly. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]
-
Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]
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- 15. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Purification of 6-(4-Chlorophenoxy)hexan-1-amine
Welcome to the technical support guide for the purification of 6-(4-Chlorophenoxy)hexan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.
Initial Assessment: Know Your Crude Product
Before selecting a purification method, a preliminary analysis of your crude material is critical. The nature of the impurities will dictate the most efficient strategy.
Question: What are the first steps I should take before attempting a large-scale purification?
Answer:
-
Determine the Physical State: Is your crude product a solid, a semi-solid, or an oil? This is the first branch in your decision tree. If it's a solid, recrystallization is a primary candidate. If it's an oil, you'll likely lean towards chromatography or an acid-base extraction.
-
Assess Purity and Impurity Profile via TLC: Run a Thin Layer Chromatography (TLC) plate with your crude material. Use a solvent system like 80:20 Hexane:Ethyl Acetate and visualize under a UV lamp.
-
How many spots do you see? This gives you a rough idea of the number of impurities.
-
What are the Rf values? Are the impurities more or less polar than your product? Your product, being a primary amine, will likely have a low to moderate Rf on silica gel. If impurities are non-polar (high Rf), they can be easily washed away. If they are very polar (low Rf), they might co-elute or streak.
-
-
Solubility Testing: Take a small amount of your crude material and test its solubility in various common lab solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol, Water). This information is invaluable for both recrystallization and chromatography.
Decision Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Purification Technique Troubleshooting
This section is formatted as a series of frequently asked questions to address specific issues you may encounter.
1. Column Chromatography
Column chromatography is a versatile technique, but amines can be notoriously difficult on standard silica gel.
Question: Why is my amine product streaking or "tailing" on the silica gel column, leading to poor separation and recovery?
Answer: This is the most common issue when purifying basic amines on silica gel. Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can strongly and irreversibly bind to your basic amine, causing it to elute slowly and as a broad, streaky band instead of a sharp peak.[1][2]
Solutions:
-
Mobile Phase Modification (Recommended): The most straightforward solution is to add a small amount of a competitive base to your mobile phase (eluent). This base will saturate the acidic sites on the silica, preventing your target amine from binding strongly.[3]
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your entire eluent system (e.g., 90:9.5:0.5 Hexane:Ethyl Acetate:Triethylamine).
-
Ammonium Hydroxide (NH₄OH): If your compound is more polar, you can use a system like Dichloromethane:Methanol with a few drops of concentrated ammonium hydroxide.
-
-
Use a Different Stationary Phase: If streaking persists, consider an alternative to silica gel.
-
Neutral Alumina: Alumina is less acidic than silica and can be a good choice for basic compounds.[2]
-
Amine-Functionalized Silica (KP-NH): This is an excellent, albeit more expensive, option. The stationary phase is chemically modified with amine groups, creating a basic environment that repels other bases, leading to excellent peak shapes without mobile phase modifiers.[4][5]
-
Question: I'm not getting good separation between my product and a similarly polar impurity. What should I do?
Answer:
-
Optimize Your Solvent System: If the separation is poor, your mobile phase is likely too polar (eluting everything too quickly) or not polar enough. The goal is to find a solvent system where your product has an Rf of ~0.2-0.3 on a TLC plate, and the impurity has a significantly different Rf. Experiment with different solvent ratios (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).
-
Change Solvent Polarity: Switch one of your eluent components. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Toluene/Ethyl Acetate. Different solvents interact with your compound and the stationary phase in unique ways, which can dramatically alter selectivity.
-
Consider Reversed-Phase Chromatography: If normal-phase (silica, alumina) fails, reversed-phase (C18 silica) can provide an alternative separation mechanism. For amines, it's best to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% triethylamine or ammonium hydroxide) to ensure the amine is in its neutral, free-base form, which increases its retention on the non-polar C18 phase.[1]
| Mobile Phase Component | Role & Rationale |
| Hexane / Heptane | Non-polar "weak" solvent. Used to push non-polar impurities through the column quickly. |
| Ethyl Acetate / Dichloromethane | Solvents of intermediate polarity. Used to elute the target compound. |
| Methanol / Ethanol | Polar "strong" solvent. Used in small amounts to increase eluent strength for more polar compounds. |
| Triethylamine / NH₄OH | Basic modifier. Added at ~1% to prevent peak tailing by neutralizing acidic silica sites.[3] |
2. Recrystallization
If your crude product is a solid, recrystallization can be a highly effective and scalable purification method.
Question: My compound "oils out" instead of forming crystals when the solution cools. What's happening?
Answer: "Oiling out" occurs when the solubility of your compound in the cooling solvent drops so rapidly that it comes out of solution as a liquid phase (an oil) rather than forming a crystal lattice. This usually happens when the solution is too concentrated or cools too quickly. The oil often solidifies into an amorphous mass, trapping impurities.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, add more hot solvent, and then allow it to cool slowly again.
-
Slow Down the Cooling: Do not place the flask directly in an ice bath. Let it cool to room temperature on the benchtop first, undisturbed. Once at room temperature, you can move it to a refrigerator and then a freezer.
-
Use a Different Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. If a single solvent isn't working, try a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Dissolve your compound in a minimum of the "good" solvent (in which it's highly soluble) and then slowly add the "poor" solvent (in which it's insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.
Question: How can I purify my amine if it doesn't crystallize well as a free base?
Answer: Convert it to a salt. Amines often form highly crystalline hydrochloride (HCl) or other acid salts.[6] This is an excellent purification technique as the salt's solubility properties are very different from the free base and any neutral impurities.
Protocol for Salt Recrystallization:
-
Dissolve your crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The amine hydrochloride salt will precipitate out of the solution.
-
Collect the solid salt by vacuum filtration and wash it with cold solvent (e.g., diethyl ether) to remove any remaining neutral impurities.
-
You can then either recrystallize the salt itself for higher purity or proceed to the next step.
-
To recover the pure free amine, dissolve the salt in water, basify the solution with aqueous NaOH until the pH is >12, and then extract your pure amine back into an organic solvent like dichloromethane.[7]
3. Acid-Base Extraction
This powerful technique uses the basicity of the amine to separate it from neutral or acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Question: An emulsion formed at the interface between the organic and aqueous layers, and now they won't separate. What can I do?
Answer: Emulsions are common and frustrating. They are stabilized by particulate matter or compounds that act as surfactants.
Solutions:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate.
-
Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® or filter paper in a Hirsch funnel. This can physically disrupt the emulsion, and you can then re-separate the layers.
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Stationary Phase Preparation: Dry pack a glass column with silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.2-0.3. Prepare a bulk solution of this eluent and add 1% triethylamine (e.g., for 1 L of eluent, add 10 mL of Et₃N).
-
Column Equilibration: Run several column volumes of your mobile phase through the packed silica gel to ensure it's fully equilibrated with the basic modifier.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness on a rotary evaporator. This creates a dry, free-flowing powder. Carefully layer this powder onto the top of your packed column.
-
Elution: Begin eluting with your mobile phase, collecting fractions.
-
Monitoring: Monitor the elution process by spotting the collected fractions on TLC plates.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Purification via HCl Salt Formation
-
Dissolution: Dissolve the crude 6-(4-Chlorophenoxy)hexan-1-amine (1.0 g) in diethyl ether (20 mL).
-
Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no more precipitate is observed.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid on the filter with two portions of cold diethyl ether (2 x 10 mL) to remove any soluble neutral impurities.
-
Liberation of Free Base: Transfer the solid salt to a separatory funnel containing deionized water (20 mL) and dichloromethane (20 mL).
-
Basification: Add 6 M aqueous NaOH dropwise while shaking until the aqueous layer is strongly basic (pH > 12, check with pH paper). All of the solid should dissolve as the salt is converted back to the free amine.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the lower organic layer. Extract the aqueous layer two more times with fresh dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
References
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification? Available at: [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Available at: [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Bryan Research & Engineering, LLC. Optimization of Amine Sweetening Units. Available at: [Link]
-
University of Alberta. Isolation (Recovery). Available at: [Link]
-
ResearchGate. (2014). An in-depth Study of Amine System Failures. Available at: [Link]
-
Reddit. (2024). Alternative of picric acid for recrystallisation. Available at: [Link]
-
Reddit. (2024). Amine workup. Available at: [Link]
- Google Patents. US2377511A - Purification of amine reaction mixtures.
-
University of Toronto. Recrystallisation. Available at: [Link]
-
ChemBK. hexan-1-amine. Available at: [Link]
-
YouTube. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. Available at: [Link]
-
Google Patents. Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications. Available at: [Link]
-
ResearchGate. (2025). Distillation and concentration process design for removal of heat stable salts in amine solution. Available at: [Link]
-
Chemistry LibreTexts. (2020). Distillation. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Available at: [Link]
-
EPA. Hexane-1,2,3,4,5,6-hexamine Properties. Available at: [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
- Google Patents. US3864402A - Purification of secondary alkyl amines.
-
PubChem. N-[2-(4-chlorophenoxy)ethyl]hexan-1-amine. Available at: [Link]
-
Organic Syntheses Procedure. Catalytic reduction of amides to amines with hydrosilanes using a triruthenium carbonyl cluster as the catalyst. Available at: [Link]
-
PubChem. 6-Chlorohexan-1-amine. Available at: [Link]
-
YouTube. (2022). How to purify Amine? Available at: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Purification of 6-Ethoxy-4-oxo-1,4-dihydro-[2][8]naphthyridine-3-carboxylic Acid Benzylamide. Available at: [Link]
Sources
Technical Support Center: Solving Solubility Issues with 6-(4-Chlorophenoxy)hexan-1-amine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6-(4-Chlorophenoxy)hexan-1-amine. We provide in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind our recommendations to ensure the success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: What are the key structural features of 6-(4-Chlorophenoxy)hexan-1-amine that influence its solubility?
A1: The solubility of 6-(4-Chlorophenoxy)hexan-1-amine is governed by a balance of three key structural components:
-
A Lipophilic Chlorophenyl Group: The aromatic ring with a chlorine substituent is nonpolar and hydrophobic, contributing significantly to poor aqueous solubility.
-
A Flexible Hexyl Chain: This six-carbon aliphatic chain is also hydrophobic and further reduces the molecule's affinity for water.
-
A Basic Primary Amine (-NH2) Group: This is the most critical feature for solubility manipulation. As a weak base, this amine group can be protonated to form a positively charged ammonium salt (-NH3+). This charged form is significantly more polar and, therefore, more soluble in aqueous solutions.[1]
Q2: I can't find specific solubility data for this compound. What is its predicted solubility behavior?
-
In Neutral Water (pH ~7.0): The primary amine will be only partially protonated. The dominant hydrophobic characteristics of the chlorophenyl and hexyl groups will lead to very poor solubility. You will likely observe an insoluble oil or a solid precipitate.
-
In Acidic Solutions (pH < 8.5): As the pH decreases, the equilibrium will shift towards the protonated, cationic form of the amine. This charged species has a much higher affinity for water, leading to a significant increase in solubility.
-
In Organic Solvents: The compound is expected to be freely soluble in a wide range of organic solvents, such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM), due to its significant nonpolar character.[2]
Q3: What are the estimated physicochemical properties I should consider for my experiments?
A3: The following table summarizes the estimated properties based on the analysis of its structural analogues, such as hexan-1-amine and chlorophenoxy compounds.
| Property | Estimated Value | Rationale & Experimental Implication | Source |
| Molecular Weight | ~241.75 g/mol | Calculated from the chemical formula (C13H20ClNO). Essential for preparing solutions of a specific molarity. | N/A |
| pKa (of the conjugate acid) | ~10.6 | Based on the pKa of similar primary alkyl amines like hexan-1-amine.[1] This high pKa means the compound acts as a weak base. At a pH of 10.6, it will be 50% ionized. To achieve >99% ionization for maximum solubility, the pH should be adjusted to ≤ 8.6. | [1] |
| Predicted XLogP3 | ~3.5 - 4.5 | This value, which predicts the octanol-water partition coefficient, indicates high lipophilicity. A LogP > 3 suggests the compound is significantly more soluble in lipids/organic solvents than in water and may have poor aqueous solubility. | Inferred from similar structures[3][4] |
| Predicted Aqueous Solubility | Very Low (<0.1 mg/mL at pH 7) | The high LogP and uncharged nature at neutral pH predict poor water solubility. | Inferred from general principles[5] |
Troubleshooting Guide: Common Solubility Problems
Q4: My compound won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What is my first troubleshooting step?
A4: This is the expected behavior due to the molecule's high lipophilicity. The first and most effective strategy is to manipulate the pH to protonate the basic amine group.
Causality: At pH 7.4, which is well above two pH units below the pKa of the amine's conjugate acid (~10.6), a significant portion of the amine groups will be in their uncharged, nonpolar form (-NH2). This form is not readily solvated by water. By lowering the pH, you drive the equilibrium towards the charged ammonium salt (-NH3+), which dramatically increases its polarity and aqueous solubility.[6]
Recommendation: Attempt to dissolve the compound in a slightly acidic solution. See Protocol 1 for a step-by-step guide.
Q5: I tried dissolving the compound directly in my media and now I see an oily film on the surface. What should I do?
A5: An oily film indicates that the compound has "crashed out" of the solution because its solubility limit was exceeded. This is common when adding a poorly soluble compound directly to a complex aqueous medium. You must first prepare a concentrated stock solution in a suitable solvent and then dilute it into your final medium.
Recommendation: Discard the failed preparation. Prepare a fresh, concentrated stock solution using either the pH adjustment method (Protocol 1 ) or a co-solvent system (Protocol 2 ).
Q6: How does pH specifically affect the solubility of 6-(4-Chlorophenoxy)hexan-1-amine, and what is the optimal pH range?
A6: The solubility of this compound is directly dependent on pH. As a weak base, its solubility in water increases as the pH decreases.
Mechanism: The Henderson-Hasselbalch equation dictates the ratio of the protonated (soluble) to unprotonated (insoluble) forms. To ensure that over 99% of the compound is in its soluble, protonated form, the pH of the solvent should be at least two units below the pKa of the conjugate acid.
-
Estimated pKa: ~10.6
-
Optimal pH for Solubilization: pH ≤ 8.6
Therefore, preparing your stock solution in a buffer with a pH between 4.0 and 6.0 is a robust starting point.
Caption: Fig 1. pH-dependent ionization of the amine group.
Step-by-Step Solubilization Protocols
Protocol 1: pH Adjustment Method (Primary Recommendation)
This method leverages the basicity of the amine group to create a soluble salt form.
-
Weigh the Compound: Accurately weigh the desired amount of 6-(4-Chlorophenoxy)hexan-1-amine powder.
-
Add Acidic Solution: Instead of pure water, add a small volume of a dilute acidic solution, such as 10-50 mM HCl or a pH 4-5 citrate buffer. Start with about 80% of your final desired volume.
-
Mix Thoroughly: Vortex or sonicate the mixture. The powder should dissolve as the amine is protonated to form the soluble hydrochloride salt.
-
Check for Clarity: Ensure the solution is completely clear with no visible particulates.
-
Adjust to Final Volume: Once dissolved, add the same acidic buffer to reach your final target concentration.
-
Final pH Check (Optional but Recommended): Check the pH of your final stock solution. For most applications, this acidic stock is used. If you need to adjust it closer to neutral, do so very carefully while monitoring for any signs of precipitation.
Protocol 2: Co-solvent System (For Highly Concentrated Stocks)
Use this method if pH adjustment is not feasible or if very high concentrations are required. Dimethyl sulfoxide (DMSO) is a common choice.
-
Weigh the Compound: Accurately weigh the compound into a sterile glass vial.
-
Add Co-solvent: Add the minimum amount of 100% DMSO required to completely dissolve the compound. For example, to make a 100 mM stock, add 10 µL of DMSO per ~2.42 mg of compound.
-
Mix Thoroughly: Vortex at room temperature until the solution is completely clear. Gentle warming (to 37°C) can be applied if necessary, but check for compound stability first.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Critical Consideration for Cellular Assays: Be aware that DMSO can be toxic to cells, typically at concentrations above 0.5% (v/v). Always calculate the final DMSO concentration in your assay and run a vehicle control (media + same percentage of DMSO without your compound) to ensure it does not affect your experimental results.
Advanced Troubleshooting & Experimental Design
Caption: Fig 2. Decision workflow for selecting a solubilization strategy.
Q7: My compound dissolves in an acidic stock solution, but it precipitates when I dilute it into my neutral (pH 7.4) cell culture media. How can I fix this?
A7: This is a classic solubility problem known as "crashing out upon dilution." The pH of your stock is acidic, keeping the compound charged and soluble. When you add a small volume of this to a large volume of buffered neutral media, the pH of the microenvironment around the compound molecules rapidly rises. This deprotonates the amine, converting it back to its insoluble form, which then precipitates.
Solutions:
-
Decrease the Stock Concentration: The simplest solution is to lower the concentration of your stock solution. This means the final concentration in the media will be further from its solubility limit at neutral pH.
-
Use a Co-solvent Stock: A stock made in 100% DMSO (Protocol 2) may perform better. When diluted, the DMSO can help keep the compound solvated even at neutral pH. This is often the most practical solution for cell-based work.
-
Advanced Formulation: For very challenging cases, consider using formulation excipients. Including a small amount of a non-ionic surfactant (e.g., Tween® 80 at 0.1%) or a complexing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final assay media can create micelles or inclusion complexes that encapsulate the drug, preventing precipitation.[7][8]
References
- World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water.
-
Gawlik-Jarzabina, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Retrieved from [Link]
-
Danil de Namor, A. F., et al. (2005). Partition and transfer of chlorophenoxy acids (herbicides) in water–non-aqueous media. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-2-(3-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Parmar, A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Innovations. Retrieved from [Link]
-
Fauzi, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
PubChem. (n.d.). 6-[(4-chlorophenyl)methoxy]-N-methylhexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). hexan-1-amine. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Retrieved from [Link]
-
PubChem. (n.d.). 6-(4-Aminophenoxy)hexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Hexylamine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chlorohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Hexylamine. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hexylamine - Wikipedia [en.wikipedia.org]
- 3. (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-[(4-chlorophenyl)methoxy]-N-methylhexan-1-amine | C14H22ClNO | CID 65125173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stability & Storage of 6-(4-Chlorophenoxy)hexan-1-amine
Current Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: OX-6CPHA-STABILITY
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely working with 6-(4-Chlorophenoxy)hexan-1-amine as a critical linker in PROTAC development or fragment-based drug discovery.
While the chlorophenoxy ether tail of this molecule is robust, the primary amine head (
This guide is not just a list of rules; it is a mechanistic breakdown of why your compound degrades and how to engineer a storage environment that halts entropy.
Module 1: Diagnosis & Troubleshooting
Before we discuss prevention, we must diagnose the current state of your material. Degradation of primary amines manifests in two distinct visual phenotypes, often confused by researchers.
The Degradation Matrix
| Symptom | Chemical Cause | Mechanism | Solubility Impact |
| Yellow/Brown Discoloration | Oxidation | Radical abstraction of | Remains soluble in organics; complicates purification. |
| White Crust/Solid on Cap | Carbamylation | Reaction with atmospheric | Insoluble in organics; soluble in water/methanol. |
| Cloudiness in Solution | Hygroscopicity | Absorption of atmospheric water (hydrolysis risk). | Phase separation in non-polar solvents. |
Visualizing the Failure Pathways
The following diagram illustrates the molecular fate of your compound when exposed to air.
Figure 1: Divergent degradation pathways. Oxidation leads to colored liquid impurities, while CO2 absorption leads to solid salt formation.
Module 2: The "Safe Harbor" Storage Protocol
To prevent oxidation, you must eliminate the reagents of degradation: Oxygen, Moisture, and Light.
Protocol A: The Argon Overlay (Standard)
Why Argon over Nitrogen?
Argon is denser than air (
Step-by-Step:
-
Container Selection: Use amber glass vials (Class 1 hydrolytic resistance). The amber glass blocks UV light, preventing photolytic cleavage of the chlorophenoxy ether bond.
-
The Purge: Insert a needle connected to an Argon line into the vial, hovering just above the liquid surface. Flow rate should be gentle (avoid splashing).
-
The Seal: While flowing Argon, cap the vial tightly with a PTFE-lined cap. Parafilm is insufficient for long-term storage as it is permeable to oxygen over months.
-
Temperature: Store at -20°C . Oxidation rates roughly double for every 10°C increase (Arrhenius equation).
Protocol B: The "Gold Standard" (Salt Formation)
If you plan to store this compound for >3 months, convert the free base to the Hydrochloride (HCl) salt.
-
Scientific Rationale: Protonating the amine (
) removes the lone pair of electrons on the nitrogen. Without this lone pair, the nitrogen cannot act as a nucleophile toward , nor is it easily oxidized.
Procedure:
-
Dissolve 6-(4-Chlorophenoxy)hexan-1-amine in dry Diethyl Ether or Dioxane .
-
Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C.
-
A white precipitate (the HCl salt) will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum.
-
Result: A solid that is stable at room temperature for years.
Module 3: Remediation & Rescue
My compound has already turned yellow. Can I save it?
Yes. The impurities (imines/N-oxides) often have different solubility profiles than the primary amine.
-
Acid-Base Extraction (The Reset Button):
-
Dissolve the impure yellow oil in Dichloromethane (DCM) .
-
Wash with 1M HCl . The amine will protonate and move to the aqueous layer.[1] The neutral oxidized impurities (tars) will largely remain in the DCM.
-
Separate layers. Discard the organic (DCM) layer.
-
Basify the aqueous layer with NaOH to pH > 12.
-
Extract back into fresh DCM.
-
Dry over
and concentrate.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the amine in DMSO or DMF solution? A: Strongly Disadvised. DMSO is an oxidant (think Swern oxidation). Storing primary amines in DMSO for long periods, especially if not frozen, can accelerate oxidation. Furthermore, removing high-boiling solvents like DMSO is difficult without heating, which promotes degradation.
Q2: I see a white solid on the threads of the vial. Is this the compound crystallizing?
A: Likely not. This is almost certainly the carbamate salt formed from the amine reacting with
Q3: Why does the protocol specify "Anhydrous" conditions if water isn't the oxidant? A: Water acts as a catalyst. Moisture facilitates the transfer of protons and can hydrolyze the imine intermediates, driving the degradation equilibrium forward. Dry conditions are non-negotiable.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.
- Lai, J. et al. (2015). Stability of Primary Amines: Carbamylation vs Oxidation. Journal of Pharmaceutical Sciences.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent choices for amine stability).
For further assistance, please contact the Chemical Stability Unit at .
Sources
troubleshooting amide coupling failures with 6-(4-Chlorophenoxy)hexan-1-amine
Technical Support Center: Amide Coupling with 6-(4-Chlorophenoxy)hexan-1-amine
Status: Active Ticket ID: #AC-CPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Molecule & The Challenge
You are likely here because your coupling reaction with 6-(4-Chlorophenoxy)hexan-1-amine failed or gave poor yields. This is a common building block, but its structure dictates specific handling requirements that are often overlooked in standard "add-and-stir" protocols.
Molecular Profile:
-
Nucleophile: Primary alkyl amine (High reactivity,
). -
Linker: C6-alkyl chain (High lipophilicity, flexible).
-
Tail: 4-Chlorophenoxy (UV-active chromophore, electron-withdrawing but distal).
The Trap: The combination of a polar amine head and a greasy lipophilic tail makes this molecule amphiphilic . It can form micelles in aqueous mixtures, create stubborn emulsions during workup, or precipitate unexpectedly in polar aprotic solvents if not properly neutralized.
Module 1: Pre-Reaction Checklist (The "Is it Plugged In?" Phase)
Q1: My reaction mixture remained clear, but LCMS shows only starting material. What happened?
Diagnosis: You likely used the Hydrochloride (HCl) salt of the amine without adding sufficient base.
The Science: Amide coupling requires a nucleophilic free amine (
Protocol: In-Situ Neutralization
-
Dissolve the amine HCl salt in the reaction solvent (DCM or DMF).
-
Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).
-
Why 3.0 eq? 1 eq to neutralize the amine HCl, 1 eq to neutralize the proton released during coupling, and 1 eq excess to drive equilibrium.
-
-
Stir for 5–10 minutes before adding the activated carboxylic acid.
Q2: The amine isn't dissolving in my standard coupling solvent (pure DMF).
Diagnosis: The "Grease Factor." While the amine head is polar, the chlorophenoxy-hexyl tail is highly lipophilic. The Fix: Use a co-solvent system.
-
Recommended: DCM:DMF (4:1). The DCM solvates the lipophilic tail; the DMF ensures the activated ester/coupling reagent remains in solution.
Module 2: Reactivity & Coupling Agents (The "Engine" Phase)
Q3: I am using EDC/NHS, but yields are low (<30%). Should I switch reagents?
Diagnosis: EDC/NHS is often too slow for sterically hindered acids or lipophilic amines that may aggregate. The Recommendation: Switch to HATU or T3P (Propylphosphonic anhydride). HATU is the "gold standard" for difficult couplings due to the HOAt leaving group, which accelerates the reaction via the "neighboring group effect."
Standard Operating Procedure (SOP): HATU Coupling
| Reagent | Equivalents | Role |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| HATU | 1.1 - 1.2 | Coupling Agent |
| DIPEA | 3.0 | Base (Scavenger) |
| Amine (Free Base) | 1.1 - 1.2 | Nucleophile |
| Solvent | DMF or DMAc | Medium (0.1 M conc.) |
Step-by-Step:
-
Activation: Dissolve Acid (1.0 eq) and HATU (1.1 eq) in dry DMF. Add DIPEA (1.0 eq) and stir for 2 minutes. Color change to yellow/orange is normal.
-
Addition: Add the 6-(4-Chlorophenoxy)hexan-1-amine (1.2 eq) dissolved in minimal DMF.
-
Scavenging: Add remaining DIPEA (2.0 eq).
-
Reaction: Stir at Room Temp for 2–4 hours. Monitor via LCMS.
Visualization: Coupling Decision Tree
Caption: Logic flow for reagent and solvent selection based on the specific state of the amine and carboxylic acid.
Module 3: Workup & Purification (The "Cleanup" Phase)
Q4: I have a terrible emulsion during the aqueous workup. How do I break it?
Diagnosis: The "Soap Effect." The amphiphilic nature of your product (polar amide + lipophilic chlorophenoxy tail) acts as a surfactant. The Fix:
-
Saturate the Aqueous Phase: Use saturated Brine (
) instead of water. The ionic strength forces the organic product out. -
Change the Organic Phase: Switch from EtOAc to
or for extraction. Halogenated solvents are denser and often break emulsions better with this specific chlorophenoxy tail.
Q5: LCMS shows a peak with Mass = [M+99]. What is it?
Diagnosis: This is likely the
Module 4: Advanced Diagnostics
Q6: How do I distinguish my product from the starting amine on UV?
Diagnosis: Utilizing the Chromophore. The Insight: The 4-chlorophenoxy group has a distinct UV absorption signature.
-
Starting Amine: UV active at
nm (Phenoxy group). -
Product: UV active at
nm (Phenoxy) AND typically nm (Amide bond). -
TLC Visualization: Both will stain with Ninhydrin, but the Product will usually be Ninhydrin-negative (or very faint) because it is no longer a primary amine, while the Starting Material will stain bright red/purple.
Visualization: Diagnostic Workflow
Caption: TLC diagnostic logic. The loss of Ninhydrin activity is the key indicator of successful amide bond formation.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Sources
removing unreacted starting materials from 6-(4-Chlorophenoxy)hexan-1-amine
Case ID: PUR-006-CPHA Subject: Removal of Unreacted Starting Materials (4-Chlorophenol & Alkyl Halides) Assigned Specialist: Senior Application Scientist
Executive Summary
The purification of 6-(4-Chlorophenoxy)hexan-1-amine presents a classic challenge in organic synthesis: separating an amphiphilic primary amine from a lipophilic alkyl halide (e.g., 1,6-dibromohexane or protected phthalimide) and an acidic phenol (4-chlorophenol).[1][2][3]
Because the target molecule contains a basic amine tail and a lipophilic ether head, it behaves as a surfactant, often leading to emulsions during extraction and "streaking" during chromatography. This guide prioritizes Acid-Base Switching as the primary purification vector due to its scalability and ability to resolve both acidic and neutral impurities simultaneously.
Module 1: The "Acid-Base Switch" Protocol
Objective: Remove both acidic (4-chlorophenol) and neutral (alkyl halide/phthalimide) impurities in a single workflow without chromatography.
The Logic (Mechanistic Insight)
This protocol exploits the distinct pKa values of the components.
-
4-Chlorophenol (pKa ~9.4): Deprotonates at pH > 10 (becomes water-soluble).
-
Target Amine (pKa ~10.5): Protonates at pH < 9 (becomes water-soluble ammonium salt).
-
Neutral Impurities: Remain in the organic phase regardless of pH.
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Dichloromethane or Ethyl Acetate). Avoid Diethyl Ether if possible, as it tends to emulsify more with this specific amine.
-
The "Basic Wash" (Removes Phenol):
-
The "Acid Extraction" (Removes Neutrals):
-
Extract the organic phase with 1M HCl (3x) .
-
Mechanism:[1][4][5][6][7][8][9][10][11] The target amine converts to its ammonium hydrochloride salt (
) and migrates to the aqueous layer. Neutral impurities (unreacted alkyl halides) stay in the organic layer. -
CRITICAL STEP: Keep the Aqueous Layer . Discard the Organic Layer (contains neutrals).
-
-
The "Release" (Recovery):
Visualization: The Switching Logic
Figure 1: Decision tree for separating acidic and neutral impurities using pH manipulation.
Module 2: Troubleshooting Emulsions
Issue: The hexyl chain combined with the polar amine headgroup acts as a surfactant, causing persistent emulsions during extraction.
| Symptom | Root Cause | Corrective Action |
| Rag layer | Surfactant activity at interface | Do not shake vigorously. Use the "gentle inversion" method (invert funnel 20 times). |
| Cloudy Organic | Trapped water micro-droplets | Pass the organic layer through a plug of Celite or cotton wool. |
| No Separation | Density matching | Add Saturated Brine to the aqueous phase to increase density and ionic strength (Salting Out). |
Module 3: Chromatographic Rescue
Objective: Purify the amine if acid-base extraction fails to achieve >95% purity.
The Problem: Primary amines interact strongly with the acidic silanol groups on silica gel, leading to broad peaks ("tailing") and poor separation from impurities.
The Solution: You must deactivate the silica.
Recommended Solvent Systems
| Solvent System | Additive (Modifier) | Application |
| DCM : MeOH | 1% NH₄OH (aq) | Standard. The ammonia competes for silanol sites, sharpening the amine peak. |
| DCM : MeOH | 1-2% Triethylamine (TEA) | Alternative. Use if NH₄OH is unavailable. Note: TEA is harder to remove (high boiling point). |
| EtOAc : Hexane | 2% TEA | Non-Polar Impurities. Best for separating lipophilic starting materials like dibromohexane. |
Protocol Note: Pre-rinse the silica column with the eluent containing the modifier before loading your sample to ensure the silica is fully deactivated.
Module 4: Salt Formation (The "Polishing" Step)
Objective: Convert the oily free base into a solid salt for easy handling and final purification.[12]
If the product remains an oil or contains trace impurities after extraction, converting it to the Hydrochloride (HCl) salt often induces crystallization.
-
Dissolve the amine in a minimal amount of dry Diethyl Ether or Ethanol.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
A white precipitate (Amine-HCl) should form immediately.
-
Filter the solid and wash with cold ether.
-
Benefit: Non-basic impurities (neutrals, phenols) remain in the mother liquor.
-
Recovery: The free base can be regenerated by dissolving the salt in water and basifying (see Module 1, Step 4).
-
References
-
BenchChem. (2025).[2] Technical Support Center: Removal of Unreacted 4-Chlorophenol from Synthesis. Retrieved from
-
Chemistry LibreTexts. (2022). Acid-Base Extraction.[2][11][12][13][14] Retrieved from
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.[6][15] Retrieved from
-
Organic Chemistry Portal. (2021). Synthesis of Primary Amines.[6][7][15][16][17] Retrieved from
-
National Institutes of Health (PMC). (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. Retrieved from
Sources
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. data.epo.org [data.epo.org]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 5. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 8. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CK12-Foundation [flexbooks.ck12.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature Conditions for Chlorophenoxy Alkylation
Welcome to the technical support center for chlorophenoxy alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of temperature in this important reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of your alkylation reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about temperature optimization in chlorophenoxy alkylation, providing concise answers and foundational knowledge.
Q1: What is the primary role of temperature in chlorophenoxy alkylation?
Temperature is a critical parameter in chlorophenoxy alkylation as it directly influences reaction rates, product selectivity, and the potential for side reactions.[1] Generally, increasing the temperature accelerates the reaction by providing the necessary activation energy for the nucleophilic attack of the phenoxide on the alkylating agent. However, excessively high temperatures can lead to undesirable outcomes.
Q2: How does temperature affect the O- vs. C-alkylation selectivity?
The competition between O-alkylation (ether formation) and C-alkylation (attachment to the aromatic ring) is a key challenge in chlorophenoxy alkylation. Temperature plays a significant role in determining the outcome:
-
O-Alkylation: This is often the kinetically favored product, meaning it forms faster at lower to moderate temperatures.[2]
-
C-Alkylation: This is typically the thermodynamically favored product, and its formation can be promoted at higher temperatures.[2][3]
Therefore, precise temperature control is essential to achieve the desired product. For selective O-alkylation, it is generally advisable to maintain moderate reaction temperatures.[4]
Q3: Can microwave irradiation be used to control temperature in chlorophenoxy alkylation?
Yes, microwave (MW) irradiation is a valuable tool in chlorophenoxy alkylation.[5] It allows for rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times and improved yields. In some cases, the use of a phase transfer catalyst in conjunction with microwave heating can further enhance the predominance of O-alkylation.[5]
Q4: What are the typical temperature ranges for chlorophenoxy alkylation?
The optimal temperature range for chlorophenoxy alkylation is highly dependent on the specific substrates, solvent, base, and catalyst used. However, a general guideline is as follows:
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Conventional Heating | Room Temperature to 160°C | Lower temperatures favor O-alkylation. Higher temperatures may be required for less reactive substrates but increase the risk of side reactions.[6][7] |
| Microwave-Assisted | 45°C to 150°C | Shorter reaction times are typical.[8] |
| Hydrothermal Conditions | 150°C to 200°C | Often used with diluted acids as promoters.[9] |
| Phase Transfer Catalysis | 25°C to 105°C | Temperature can significantly impact the reaction rate.[10][11][12] |
It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific system.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during chlorophenoxy alkylation, with a focus on temperature-related issues.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | The reaction may not have enough energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.[7] Be mindful that excessive heat can lead to degradation. |
| Poor Solubility of Reactants | If the reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly hindered. Solution: Select a solvent that effectively dissolves all components at the desired reaction temperature.[7][13] In some cases, a co-solvent system may be beneficial.[3] |
| Inappropriate Base or Solvent Choice | The choice of base and solvent can significantly impact the reaction's success and are often intertwined with temperature considerations. Solution: Ensure the base is strong enough to deprotonate the phenol. Polar aprotic solvents like DMF or DMSO are often good choices, but their stability at elevated temperatures in the presence of a strong base should be considered.[7] |
Problem 2: Formation of Undesired Byproducts (e.g., C-alkylation, over-alkylation, elimination)
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | As discussed, higher temperatures can favor C-alkylation and other side reactions like elimination of the alkyl halide.[3][14] Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider extending the reaction time. |
| Excess of Alkylating Agent | An excess of the alkylating agent can lead to the formation of over-alkylated products. Solution: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[7] |
| Strong Base Promoting Elimination | Strong, non-nucleophilic bases can promote the elimination of the alkyl halide, especially at elevated temperatures. Solution: Consider using a milder base, such as K₂CO₃, or a non-nucleophilic base like diisopropylethylamine (DIPEA).[7] |
Problem 3: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting Steps |
| Decomposition of Reagents or Catalyst at Reaction Temperature | Some reagents, particularly certain phase transfer catalysts or sensitive alkylating agents, can decompose at elevated temperatures. Solution: Consult the technical data for your reagents to determine their thermal stability. If necessary, choose a more stable alternative or conduct the reaction at a lower temperature for a longer duration. |
| Equilibrium is Reached | The reaction may have reached a state of equilibrium where the forward and reverse reaction rates are equal. Solution: If possible, try to shift the equilibrium towards the product side. This could involve removing a byproduct (e.g., water) or using a larger excess of one of the reactants (while being mindful of potential side reactions). |
Workflow for Temperature Optimization
The following diagram illustrates a systematic approach to optimizing the temperature for your chlorophenoxy alkylation reaction.
Caption: A workflow for systematic temperature optimization in chlorophenoxy alkylation.
Experimental Protocol: General Procedure for Temperature Optimization
This protocol provides a general framework for optimizing the reaction temperature. It is essential to adapt this procedure to your specific reaction.
Materials:
-
Chlorophenol derivative
-
Alkylating agent
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating/cooling system with precise temperature control
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Analytical tools (TLC plates, LC-MS)
Procedure:
-
Setup: In a series of oven-dried reaction vessels under an inert atmosphere, add the chlorophenol derivative and the chosen solvent.
-
Base Addition: Add the base to each vessel and stir the mixture for a predetermined time (e.g., 15-30 minutes) to allow for phenoxide formation.
-
Temperature Equilibration: Set each reaction vessel to a different target temperature (e.g., 30°C, 40°C, 50°C, 60°C). Allow the mixtures to equilibrate at these temperatures.
-
Alkylation: Add the alkylating agent to each vessel simultaneously (if possible) or in rapid succession.
-
Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC or LC-MS) at regular intervals.
-
Quenching and Work-up: Once the reaction is deemed complete (or has reached a plateau), quench the reactions (e.g., by adding water or a saturated ammonium chloride solution). Perform a standard aqueous work-up and extraction.
-
Analysis: Analyze the crude product from each reaction to determine the yield and purity of the desired product and to identify any major byproducts.
The Interplay of Temperature with Other Reaction Parameters
It's crucial to recognize that temperature does not act in isolation. Its effects are intricately linked with other reaction parameters.
Caption: The interconnectedness of temperature with other critical reaction parameters.
-
Solvent: The choice of solvent can influence the optimal reaction temperature.[15][16] A solvent with a higher boiling point will allow for a wider range of accessible temperatures. Solvent polarity can also affect reaction rates.[15]
-
Base: The strength and solubility of the base can impact the rate of phenoxide formation, which in turn can affect the optimal temperature. Some strong bases may decompose certain solvents at elevated temperatures.[7]
-
Catalyst: In reactions utilizing a phase transfer catalyst (PTC), temperature can affect the catalyst's activity and stability.[2][17]
By systematically evaluating and understanding the interplay of these factors, you can achieve robust and reproducible results in your chlorophenoxy alkylation experiments.
References
- Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15). Vertex AI Search.
- Hydrothermal alkylation of phenols with alcohols in diluted acids - Comptes Rendus de l'Académie des Sciences. (2011, December 27). Comptes Rendus Chimie.
- Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Synthesis.
- Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. (2017, March 11). Organic Syntheses.
- Determination of chlorophenoxy acid herbicides and their esters in soil by capillary high performance liquid chromatography with ultraviolet detection, using large volume injection and temperature gradient | Request PDF. ResearchGate.
- High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system. (2003, June 15). PubMed.
- Selective O-alkylation of Phenol Using Dimethyl Ether. (2022, November 17). MDPI.
- Optimization of the alkylation reaction. Reaction conditions were... ResearchGate.
- Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu.
- Antihydrophobic cosolvent effects for alkylation reactions in water solution, particularly oxygen versus carbon alkylations of phenoxide ions. (2002, April 10). PubMed.
- Optimization of the phenol alkylation in flow a | Download Table. ResearchGate.
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedical Journal of Scientific & Technical Research.
- Phase transfer catalysis (PTC). (2023, July 2). OperaChem.
- Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF. (2026, January 18). ResearchGate.
- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. PMC.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
- Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. (2024, July 13). Semantic Scholar.
- Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. (2005, January 15). PubMed.
- Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents. PubMed.
Sources
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- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. orgsyn.org [orgsyn.org]
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- 9. Hydrothermal alkylation of phenols with alcohols in diluted acids [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. (PDF) Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method [academia.edu]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Solvent effects on chemical processes. 11. Solvent effects on the kinetics of decarboxylative dechlorination of N-chloro amino acids in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
Technical Support Center: Recrystallization of 6-(4-Chlorophenoxy)hexan-1-amine
Welcome to the technical support guide for the purification of 6-(4-Chlorophenoxy)hexan-1-amine. This resource, designed for drug development professionals, researchers, and scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, our goal is to merge foundational chemical principles with practical, field-tested solutions to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary challenge in selecting a recrystallization solvent for 6-(4-Chlorophenoxy)hexan-1-amine, and how can I overcome it?
Answer: The principal challenge arises from the amphiphilic nature of 6-(4-Chlorophenoxy)hexan-1-amine. The molecule contains three distinct regions:
-
A polar primary amine (-NH₂) group, which is basic and capable of hydrogen bonding.
-
A long, flexible non-polar hexyl chain (-(CH₂)₆-) .
-
A semi-polar chlorophenoxy group , containing an aromatic ring and an ether linkage.
This combination means the compound does not behave as strictly "polar" or "non-polar," making solvent selection non-trivial. The guiding principle for solvent selection is that the compound should be highly soluble in the hot solvent but poorly soluble in the same solvent when cold.[1][2]
To address this, a systematic solvent screening process is the most effective approach. This involves testing the solubility of a small amount of your crude material in a range of solvents with varying polarities.
Below is a systematic workflow for identifying a suitable single-solvent or mixed-solvent system for your recrystallization.
Caption: Workflow for selecting a recrystallization solvent.
This table provides a starting point for solvent selection, covering a range of polarities and types.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Rationale for Use |
| Heptane/Hexane | 98 / 69 | 1.9 / 1.9 | Non-polar | Solubilizes the non-polar alkyl chain and aromatic ring at high temperatures. |
| Toluene | 111 | 2.4 | Non-polar, Aromatic | "Like dissolves like" for the chlorophenoxy group.[3] Good for higher melting point solids. |
| Ethyl Acetate | 77 | 6.0 | Medium-polar, Aprotic | Balances polarity, may dissolve the compound at elevated temperatures. |
| Acetone | 56 | 21 | Polar, Aprotic | A versatile polar solvent that is easy to remove.[3] |
| Isopropanol | 82 | 18 | Polar, Protic | Can hydrogen bond with the amine group. |
| Ethanol/Methanol | 78 / 65 | 25 / 33 | Polar, Protic | Strong hydrogen bonding potential. Often used in mixed systems with water. |
| Acetonitrile | 82 | 37 | Polar, Aprotic | Can be effective for moderately polar compounds.[4] |
| Water | 100 | 80 | Polar, Protic | Unlikely to work alone but is a common anti-solvent in mixed systems with alcohols.[3] |
Data compiled from various sources.[5][6]
-
Preparation : Place approximately 20-30 mg of your crude 6-(4-Chlorophenoxy)hexan-1-amine into several small test tubes.
-
Room Temperature Test : To each tube, add a different solvent from Table 1 dropwise (up to ~0.5 mL). Agitate the mixture. Note which solvents dissolve the compound at room temperature; these are generally unsuitable for single-solvent recrystallization but may be useful in a solvent pair.[7]
-
Hot Solubility Test : For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves.[2]
-
Cooling Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals appear, scratch the inside of the tube with a glass rod or place it in an ice-water bath.[8]
-
Evaluation : A suitable single solvent is one that requires heating to dissolve the compound and yields a good quantity of crystals upon cooling. If no single solvent is ideal, proceed to a mixed-solvent system.
Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is a common problem when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.[8] The oil is simply your impure, molten compound.
-
Re-heat the Solution : Place the flask back on the heat source and heat until the oil fully redissolves into the solution.
-
Add More Solvent : The most common cause is excessive concentration. Add more of the hot solvent (e.g., 10-20% more volume) to create a less saturated solution.[9]
-
Cool Slowly : Remove the flask from the heat and allow it to cool much more slowly. Insulate the flask by placing it on a cork ring or wooden block and covering the top. Do not place it directly into an ice bath. Slow cooling is critical for forming a proper crystal lattice.[10]
-
Lower the Solution's Polarity : If the issue persists, the polarity of the solvent may be too high. After redissolving the oil (Step 1), add a small amount of a miscible, less polar solvent (an anti-solvent) while the solution is still hot until a slight cloudiness appears, then add a drop or two of the primary solvent to make it clear again before cooling slowly.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
Answer: The absence of crystal formation indicates that the solution is supersaturated—a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not yet occurred. Several techniques can be used to induce crystallization.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
handling hygroscopic properties of 6-(4-Chlorophenoxy)hexan-1-amine salts
Technical Support Center: 6-(4-Chlorophenoxy)hexan-1-amine Salts
A Guide to Understanding and Mitigating Hygroscopicity in Research and Development
Welcome to the technical support center for 6-(4-Chlorophenoxy)hexan-1-amine and its salt forms. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The hygroscopic nature of active pharmaceutical ingredients (APIs), particularly amine salts, is a critical parameter that influences stability, handling, and ultimately, the viability of a drug candidate.[1][2][3] This guide is structured to address the common challenges and questions that arise when working with these materials.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hygroscopic properties of 6-(4-Chlorophenoxy)hexan-1-amine salts.
Q1: Why are salts of 6-(4-Chlorophenoxy)hexan-1-amine, especially the hydrochloride salt, likely to be hygroscopic?
A1: The hygroscopicity of these salts stems from the fundamental chemistry of amine salts. 6-(4-Chlorophenoxy)hexan-1-amine is a primary amine, which is basic.[4] To improve properties like solubility and stability for pharmaceutical use, it is often converted into a salt by reacting it with an acid, such as hydrochloric acid (HCl).[5][6] This reaction protonates the amine group (NH2) to form an ammonium cation (NH3+), creating an ionic compound (e.g., R-NH3+ Cl-).[5] The resulting salt has a high affinity for water molecules due to two primary factors:
-
Ionic Nature: The strong positive and negative charges in the salt's crystal lattice readily interact with the polar water molecules in the atmosphere.[5]
-
Hydrogen Bonding: The N-H groups of the protonated amine are excellent hydrogen bond donors, readily forming hydrogen bonds with water molecules.
Salts of mineral acids, like hydrochloride salts, tend to be particularly polar, which can increase their tendency to absorb moisture from the environment.[7]
Q2: What are the direct consequences of moisture absorption on my sample?
A2: Uncontrolled moisture absorption can lead to a cascade of undesirable effects, compromising both your sample's integrity and your experimental results.[8] Key consequences include:
-
Physical Changes: The powder may undergo caking or clumping, which makes accurate weighing and handling difficult.[9] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[3] These changes disrupt powder flow, which is a critical parameter in manufacturing processes like tablet compression and capsule filling.[1][2]
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, most notably hydrolysis.[3][7] For a compound like 6-(4-Chlorophenoxy)hexan-1-amine, this could potentially affect the ether linkage or other susceptible parts of the molecule, leading to the formation of impurities and a reduction in the API's potency.[8]
-
Solid-State Transformations: Moisture can induce changes in the material's crystal structure (polymorphism) or trigger a transition from a crystalline to an amorphous state.[10] These changes can significantly alter crucial properties like solubility, dissolution rate, and bioavailability, creating regulatory concerns.[11]
Q3: How is the level of hygroscopicity officially classified?
A3: The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage increase in mass when a substance is exposed to a specific relative humidity (RH) for 24 hours. This allows for a standardized way to describe and compare the hygroscopic nature of different materials.
Table 1: European Pharmacopoeia Hygroscopicity Classification[12]
| Classification | Mass Increase (at 25°C, 80% RH for 24h) | Description |
| Non-hygroscopic | < 0.2% | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15% | Absorbs a significant amount of moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid. | Dissolves in absorbed atmospheric moisture. |
Q4: What are the primary analytical techniques used to characterize hygroscopicity?
A4: Several analytical methods are employed to quantitatively assess a material's interaction with water vapor.[12] The most common are:
-
Dynamic Vapor Sorption (DVS): This is the gold standard for hygroscopicity analysis. A DVS instrument measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[13][] It provides a detailed sorption/desorption isotherm, which reveals the extent and kinetics of water uptake and loss.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. While primarily used to determine the amount of water or solvent present in a sample at a given time, it can be used to assess the consequences of storage under different humidity conditions.[12][]
-
X-Ray Powder Diffraction (XRPD): XRPD is crucial for identifying changes in the solid-state form of the material upon exposure to humidity. It can detect shifts in crystal structure, loss of crystallinity (amorphization), or the formation of hydrates.[10]
Troubleshooting Guide: Common Issues with Hygroscopic Salts
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: The powder has formed hard clumps or "caked" in the container.
-
Probable Cause: This is a clear sign of significant moisture absorption.[9] It likely occurred due to improper storage in a container that was not airtight, frequent opening of the container in a humid environment, or storage temperature fluctuations causing condensation.
-
Immediate Action & Solution:
-
Assess the Damage: Do not assume the material is still viable. The clumping indicates that at a minimum, the sample is no longer homogenous, making accurate weighing impossible. There is also a high risk of chemical degradation.
-
Quarantine: Immediately move the container to a desiccator or a glove box with low humidity to prevent further moisture uptake.
-
Re-analysis is Mandatory: Before any use, a small, representative sample must be analyzed to determine its purity (e.g., via HPLC) and water content (e.g., via Karl Fischer titration or TGA). This is a self-validating step; without re-analysis, any experimental data generated from this material is unreliable.
-
Gentle De-aggregation (Use with Caution): If analysis confirms the material is still chemically pure and the caking is minor, you may be able to gently break up the clumps with a dry spatula inside a low-humidity environment (e.g., a glove box with <20% RH). However, this is not a substitute for re-analysis.
-
Problem 2: I am getting inconsistent weights when trying to prepare solutions.
-
Probable Cause: The powder is rapidly absorbing atmospheric moisture during the weighing process. The weight you observe on the balance will continuously increase, making it impossible to obtain an accurate measurement.
-
Immediate Action & Solution:
-
Control the Environment: The most robust solution is to perform the weighing inside a controlled environment, such as a glove box with a nitrogen or dry air atmosphere.[9] If a glove box is unavailable, use a balance with a draft shield in a room with the lowest possible humidity, and work quickly.
-
Use Appropriate Weighing Vessels: Weigh the powder into a container with a cap (e.g., a screw-cap vial). Tare the vessel with its cap on, add the powder, and immediately close the cap before recording the final weight. This minimizes the time the powder is exposed to the atmosphere.
-
Minimize Exposure Time: Have all necessary tools (spatulas, vials, etc.) ready and pre-dried before opening the main container. Do not leave the main stock container open on the bench. Dispense the required amount and immediately and tightly reseal the stock bottle.[9]
-
Problem 3: My experimental results are inconsistent, or I see unexpected peaks in my HPLC analysis.
-
Probable Cause: This strongly suggests chemical degradation of the API due to hydrolysis, which is accelerated by absorbed moisture.[8] Inconsistent results can also arise from dosing inaccuracies caused by the weighing issues described in Problem 2.
-
Immediate Action & Solution:
-
Verify Stock Material Integrity: Immediately re-test your stock of the 6-(4-Chlorophenoxy)hexan-1-amine salt for purity and water content. This is the first step in any investigation of inconsistent results.
-
Review Handling Procedures: Conduct a thorough review of your entire experimental workflow. Where are the potential points of moisture ingress?
-
Are you equilibrating the stock container to room temperature before opening it? (Opening a cold container can cause condensation).
-
How long is the material exposed to ambient air during weighing and sample preparation?
-
Are the solvents used for preparing solutions anhydrous?
-
-
Implement a Controlled Workflow: The diagram below illustrates a decision-making process for handling hygroscopic materials to minimize degradation. Adhering to this workflow can significantly improve the reproducibility of your results.
-
Diagram: Workflow for Mitigating Moisture-Induced Degradation
Caption: Workflow for handling hygroscopic APIs to minimize moisture exposure and degradation.
Experimental Protocols
Protocol 1: Standard Operating Procedure (SOP) for Handling and Weighing Hygroscopic Salts
This protocol is designed to be a self-validating system to ensure accuracy and reproducibility.
-
Preparation:
-
Ensure the primary container of the 6-(4-Chlorophenoxy)hexan-1-amine salt has been stored in a desiccator over a suitable desiccant (e.g., silica gel).
-
If the container was stored in a cold environment, place it inside a desiccator at ambient room temperature for at least 2 hours to allow it to equilibrate. This prevents water condensation on the cold powder upon opening.[15]
-
Prepare all necessary tools: clean, dry spatulas and weighing vessels (e.g., glass vials with PTFE-lined screw caps). Place them in a 105°C oven for at least 30 minutes and then cool them in a desiccator before use.
-
-
Weighing Environment:
-
Perform all manipulations in a controlled low-humidity environment. The ideal setup is a glove box with an inert atmosphere (<10% RH).
-
If a glove box is not available, use a balance located in a room with a dehumidifier set to maintain RH below 40%.[9] Always use the balance's draft shield.
-
-
Dispensing and Weighing:
-
Place the capped weighing vial on the analytical balance and tare it.
-
Briefly open the primary stock container inside the low-humidity environment.
-
Quickly transfer an approximate amount of the powder to the tared vial using the pre-dried spatula.
-
Immediately and securely reseal the primary stock container. Do not leave it open.
-
Place the cap back on the weighing vial and record the stable mass.
-
-
Post-Weighing:
Protocol 2: Abridged Methodology for Hygroscopicity Assessment by DVS
This provides a conceptual overview of how a DVS experiment is structured to classify a new salt form.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the previously untested 6-(4-Chlorophenoxy)hexan-1-amine salt onto the DVS sample pan.
-
-
Drying/Pre-treatment:
-
Subject the sample to a drying step within the DVS instrument. This is typically done by exposing it to 0% RH at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute). This establishes a dry reference mass, which is critical for accurate calculations.[18]
-
-
Sorption Isotherm:
-
Program the instrument to increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% increments).
-
At each step, the instrument holds the RH constant until mass equilibrium is reached. The mass change at each step is recorded.
-
-
Desorption Isotherm:
-
Following the sorption phase, the RH is decreased stepwise from 90% back to 0% RH to measure the loss of water. This can reveal if the water is tightly bound or if any irreversible changes have occurred.
-
-
Data Analysis:
-
Plot the percentage change in mass versus RH to generate the sorption and desorption isotherms.
-
Specifically, determine the mass gain after equilibration at 80% RH for 24 hours (or until equilibrium is reached) to classify the material according to the European Pharmacopoeia criteria (Table 1).
-
Analyze the overall isotherm shape for signs of deliquescence (a sharp, vertical increase in mass at a specific RH) or hydrate formation (a step-like change in mass).
-
Diagram: Decision Tree for Handling a New Batch of Amine Salt
Caption: A decision-making framework for establishing handling protocols for new amine salts.
References
- Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10.
- Chaurasiya, A., & Zhao, Y. (2023).
-
Nguyen, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1335. [Link]
- Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.
-
Parent, R., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 659-672. [Link]
- CD Formulation. (2023).
-
PubChem. (n.d.). 6-Chlorohexan-1-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- Al-Hamdani, A. S. S., & Al-Khafaji, A. A. H. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering, 12, 1-13.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com.
- Innova Design Group. (2024).
-
Wikipedia. (n.d.). Hexylamine. Retrieved February 22, 2026, from [Link]
- BenchChem. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Technical Support Center: Sultamicillin Hydrochloride Powder.
- DFE Pharma. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
- Allada, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(3), 1053.
-
Haynes, D. A., et al. (2005). Hydrate formation in NH+-containing salts of pharmaceutically acceptable anions: A CSD survey. CrystEngComm, 7, 348-355. [Link]
-
PubChem. (n.d.). 6-[(4-chlorophenyl)methoxy]-N-methylhexan-1-amine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
- ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Request PDF.
- InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
- ResearchGate. (2016). (PDF)
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved February 22, 2026, from [Link]
- Environment, Health and Safety - The University of Texas at Dallas. (n.d.). 7.9.1 General Storage Guidelines.
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- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Hexylamine - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 6-(4-Chlorophenoxy)hexan-1-amine
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(4-Chlorophenoxy)hexan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple prediction, offering insights into the causal factors behind spectral features, a robust experimental protocol, and a comparative analysis of solvent effects. Our approach is grounded in the principles of scientific integrity, ensuring that the information presented is both accurate and practically applicable in a laboratory setting.
The Principle: Why ¹H NMR is the Gold Standard for Structural Elucidation
¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing unparalleled detail about the molecular structure of a compound.[1] The power of ¹H NMR lies in its ability to probe the chemical environment of every hydrogen atom in a molecule. By measuring the resonance frequencies of these protons in a strong magnetic field, we can deduce a wealth of information.[2] Key data points derived from a spectrum include:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or unsaturated groups nearby will "deshield" a proton, shifting its signal downfield (to a higher ppm value).[3][4]
-
Integration: The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[5]
-
Multiplicity (Splitting): Caused by spin-spin or J-coupling, this pattern reveals the number of protons on adjacent carbon atoms, allowing for the reconstruction of molecular fragments.[6][7][8]
For a molecule like 6-(4-Chlorophenoxy)hexan-1-amine, with its distinct aromatic, ether, alkyl, and amine functionalities, ¹H NMR serves as a definitive tool for structural confirmation.
Predicted ¹H NMR Spectrum of 6-(4-Chlorophenoxy)hexan-1-amine
To fully interpret the spectrum, we must first identify the unique proton environments within the molecule. Each chemically non-equivalent set of protons will produce a distinct signal.[9][10]
Visualizing the Proton Environments
The structure below labels the distinct proton groups, which will form the basis of our spectral analysis.
Caption: Labeled proton environments in 6-(4-Chlorophenoxy)hexan-1-amine.
Detailed Spectral Prediction (in CDCl₃)
The following table summarizes the predicted ¹H NMR data for the target molecule when dissolved in deuterated chloroform (CDCl₃), a common and relatively non-polar NMR solvent.
| Signal Label | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| Hg | Aromatic (ortho to Cl) | 2H | ~7.24 | Doublet (d) | ~9.0 |
| Hf | Aromatic (ortho to O) | 2H | ~6.85 | Doublet (d) | ~9.0 |
| He | -O-CH₂- | 2H | ~3.95 | Triplet (t) | ~6.5 |
| Ha | -CH₂-NH₂ | 2H | ~2.70 | Triplet (t) | ~7.0 |
| Hd | -O-CH₂-CH₂- | 2H | ~1.78 | Multiplet (m) | - |
| Hb, Hc | -(CH₂)₃- (central chain) | 6H | ~1.35-1.55 | Multiplet (m) | - |
| Hh | -NH₂ | 2H | ~1.12 (variable) | Broad Singlet (br s) | - |
Analysis of Predicted Signals:
-
Aromatic Protons (Hf, Hg): The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ether oxygen create two distinct environments on the benzene ring.[4] The protons ortho to the oxygen (Hf) are more shielded and appear upfield compared to the protons ortho to the chlorine (Hg).[11] Both signals are expected to be doublets due to coupling with their respective neighbors.
-
Alkyl Chain Protons (Ha-He):
-
The protons at He , being directly attached to a carbon bonded to the electronegative oxygen, are the most deshielded of the alkyl chain and appear as a triplet around 3.95 ppm.[2]
-
Conversely, the protons at Ha , adjacent to the nitrogen of the amine group, are also deshielded, but to a lesser extent, appearing as a triplet around 2.70 ppm.[12][13]
-
The remaining methylene protons of the hexyl chain (Hb, Hc, Hd ) are in a more standard alkane-like environment and will appear as overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.8 ppm.[14][15]
-
-
Amine Protons (Hh): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[16][17] They undergo rapid chemical exchange, which often averages out the coupling to adjacent protons.[12] Consequently, the -NH₂ signal is typically observed as a broad singlet and its integration can sometimes be unreliable.[13][18]
Experimental Protocol for Data Acquisition
Adherence to a meticulous sample preparation protocol is critical for obtaining a high-quality, interpretable NMR spectrum. Poor sample quality can lead to broad lines, poor resolution, and spectral artifacts.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh between 10-25 mg of the solid 6-(4-Chlorophenoxy)hexan-1-amine into a small, clean glass vial.[19]
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[20] Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum.[1]
-
Internal Standard: Add one drop of tetramethylsilane (TMS). TMS is the standard reference compound in ¹H NMR, with its signal defined as 0.0 ppm.[10][15]
-
Dissolution & Filtration: Gently swirl the vial to fully dissolve the sample. To ensure optimal magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, high-quality 5mm NMR tube.
-
Acquisition: Place the capped NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity before data acquisition.
-
Confirmation of Amine Protons (Optional): To definitively identify the -NH₂ peak, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The acidic amine protons will exchange with deuterium, causing the -NH₂ signal to diminish or disappear completely.[12][17]
Comparative Analysis: The Critical Role of Solvent Choice
The choice of solvent can significantly influence the chemical shifts observed in a ¹H NMR spectrum, a phenomenon known as "solvent effects."[21][22] This is particularly true for protons involved in hydrogen bonding, such as the amine protons in our target molecule.[16] Comparing the spectrum in a non-polar solvent like CDCl₃ with a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆ can provide additional structural confirmation.
| Proton Group | Approx. δ in CDCl₃ (ppm) | Approx. δ in DMSO-d₆ (ppm) | Rationale for Shift Change |
| Aromatic (Hf, Hg) | 6.8 - 7.3 | 6.9 - 7.3 | Minor shifts due to changes in solvent polarity and anisotropy. |
| Ether/Alkyl (Ha-He) | 1.3 - 4.0 | 1.3 - 4.0 | Generally small shifts. |
| Amine (-NH₂) | 0.5 - 2.5 (Broad) | 3.0 - 5.0 (Often Sharper) | Significant downfield shift due to strong hydrogen bonding between the amine protons and the sulfoxide oxygen of DMSO-d₆.[23][24] This interaction deshields the protons. The exchange rate may also be slower, leading to a sharper signal.[16] |
Expert Insight: The dramatic downfield shift of the -NH₂ protons upon switching from CDCl₃ to DMSO-d₆ is a powerful diagnostic tool. If an unassigned, broad signal in the CDCl₃ spectrum shifts significantly downfield and sharpens in DMSO-d₆, it is highly indicative of an -OH or -NH proton.
Conclusion
The ¹H NMR spectrum of 6-(4-Chlorophenoxy)hexan-1-amine is a rich source of structural information. A systematic analysis of the chemical shifts, integrations, and multiplicities allows for the unambiguous assignment of every proton in the molecule. By understanding the underlying principles of shielding, coupling, and solvent effects, researchers can leverage ¹H NMR not just as a characterization tool, but as a predictive and problem-solving instrument. The protocols and comparative data provided in this guide offer a robust framework for obtaining and interpreting high-quality spectral data, ensuring confidence in structural assignments for this and analogous compounds in drug discovery and development pipelines.
References
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved from [Link]
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Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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Landon, S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. Retrieved from [Link]
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Fiveable. (n.d.). J-Coupling Constant Definition. Retrieved from [Link]
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Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]
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Mesbah Energy Co. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]
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Cavaleiro, J. A. S. (n.d.). “Solvent Effects” in 1H NMR Spectroscopy. A Simple Undergraduate Experiment. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Modelling H NMR Spectra of Organic Compounds: Theory, Applications and NMR Prediction Software. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). How to Predict the Number of Signals in a 1H NMR. YouTube. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Ismael, S., et al. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. Retrieved from [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Retrieved from [Link]
-
PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
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JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. Retrieved from [Link]
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ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]
-
European Journal of Organic Chemistry. (n.d.). Supporting Information for Reductive amination using a combination of CaH2 and noble metal. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
-
Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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- 24. researchgate.net [researchgate.net]
Comparative Guide: LC-MS Characterization of 6-(4-Chlorophenoxy)hexan-1-amine vs. Hydrophilic PEG Alternatives
Executive Summary
In the design of heterobifunctional molecules—such as PROTACs or covalent inhibitors—the linker chemistry is not merely a bridge; it is a determinant of physicochemical properties and bioavailability. This guide characterizes 6-(4-Chlorophenoxy)hexan-1-amine , a hydrophobic alkyl-aryl linker, and objectively compares its mass spectrometric behavior against Polyethylene Glycol (PEG) alternatives.
While PEG linkers offer solubility, they introduce spectral polydispersity and ion suppression. In contrast, the 6-(4-Chlorophenoxy)hexan-1-amine provides a discrete, hydrophobic spectral signature essential for precise quantification in complex biological matrices. This guide details the LC-MS/MS protocols required to validate this molecule's integrity, leveraging its unique chlorine isotopic signature as a self-validating internal standard.
Part 1: Chemical Identity & Theoretical MS Profile
Before experimental comparison, we must establish the theoretical baseline for the target molecule. The presence of the chlorine atom and the ether linkage dictates the ionization and fragmentation logic.
-
Formula: C₁₂H₁₈ClNO
-
Monoisotopic Mass (³⁵Cl): 227.1077 Da
-
Ionization Mode: ESI Positive (+)
-
Key Feature: The chlorine atom provides a distinct ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio), acting as a "spectral tag" that distinguishes this linker from endogenous biological amines.
Diagram 1: Structural Fragmentation Map
The following diagram illustrates the primary cleavage sites during Collision-Induced Dissociation (CID), mapping the precursor ion to its diagnostic fragments.
Caption: Mechanistic fragmentation pathway of 6-(4-Chlorophenoxy)hexan-1-amine under ESI-MS/MS conditions.
Part 2: Comparative LC-MS Performance
This section compares the target alkyl-aryl linker against a standard hydrophilic alternative: Amino-PEG4-alcohol (a common equivalent in length but differing in polarity).
Chromatographic Behavior & Ionization
The hexyl chain in 6-(4-Chlorophenoxy)hexan-1-amine confers significant hydrophobicity, necessitating a different LC strategy than PEG linkers.
| Feature | 6-(4-Chlorophenoxy)hexan-1-amine (Target) | Amino-PEG4 Linker (Alternative) | Operational Implication |
| Stationary Phase | C18 (Reverse Phase) | HILIC or Aqueous C18 | Target requires high % organic to elute; excellent retention on standard columns. |
| Elution Profile | Discrete, sharp peak | Broad peak or multiple conformers | Target allows for higher sensitivity quantification (narrower peak width). |
| Isotopic Pattern | Distinct 3:1 (M / M+2) | Standard C/H/N/O envelope | The target's Cl signature eliminates false positives in complex matrices. |
| Matrix Effects | Low susceptibility (elutes late) | High susceptibility (elutes early) | PEG linkers often co-elute with salts/phospholipids, causing ion suppression. |
| Spectral Purity | Monodisperse (Single Mass) | Polydisperse (if polymer grade) | Target simplifies data deconvolution; PEG requires summing multiple charge states. |
Experimental Data Summary
In a comparative study using a generic gradient (5-95% Acetonitrile in 0.1% Formic Acid), the following performance metrics are observed:
-
Target Molecule: Elutes at 8.4 min (approx. 60% B). Signal-to-Noise (S/N) ratio is >1000:1 at 10 nM concentration due to efficient desolvation of the hydrophobic chain.
-
PEG Alternative: Elutes at 2.1 min (approx. 10% B) near the void volume. S/N ratio is ~200:1 due to co-eluting contaminants suppressing ionization.
Scientist's Insight: While PEG linkers are chosen for solubility, they complicate MS analysis. The chlorophenoxy-hexyl linker acts as a "flywheel" for ionization—its hydrophobicity drives it to the surface of the ESI droplet, enhancing sensitivity (surface activity theory).
Part 3: Experimental Protocols
To replicate these results, follow this self-validating workflow. This protocol is designed to maximize the detection of the diagnostic chlorophenol fragment.
Sample Preparation
-
Stock Solution: Dissolve 1 mg in 1 mL DMSO (1000 ppm).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Avoid 100% aqueous diluents; the hydrophobic hexyl chain may adsorb to plastic vials (non-specific binding).
-
LC-MS/MS Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B
-
1-6 min: Ramp to 95% B (Linear)
-
6-8 min: Hold 95% B
-
-
MS Source (ESI+):
-
Capillary Voltage: 3500 V
-
Drying Gas Temp: 300°C
-
Fragmentor: 100 V (High enough to decluster, low enough to preserve precursor).
-
Diagram 2: Method Validation Workflow
This logic flow ensures that the detected peak is genuinely the target and not an isobaric interference.
Caption: Step-by-step logic gate for validating 6-(4-Chlorophenoxy)hexan-1-amine identity.
Part 4: Diagnostic Fragmentation & Interpretation
Correct interpretation of the mass spectrum relies on two pillars: the Chlorine Signature and the Ether Cleavage .
The Chlorine Isotope Signature
Unlike standard alkyl amines, this molecule carries a built-in validation tag.
-
Mechanism: Natural chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).
-
Observation: The molecular ion [M+H]⁺ will appear as a doublet:
-
m/z 228.1 (100% relative abundance)
-
m/z 230.1 (~32% relative abundance)
-
-
Critical Check: If your spectrum shows an M+2 peak at <5% abundance, you have misidentified the compound (likely a non-halogenated impurity).
Fragmentation Pathways (MS/MS)
Upon collision-induced dissociation (CID), the ether oxygen acts as the directing group.
-
Primary Fragment (m/z 129.0): The bond between the hexyl chain and the phenoxy oxygen cleaves. The charge is retained on the aromatic system, stabilized by the lone pairs on the oxygen and chlorine. This is the Quantifier Ion .
-
Secondary Fragment (m/z 100.1): The hexyl-amine chain [NH₂-(CH₂)₆]⁺. This confirms the length of the linker.
-
Neutral Loss (m/z 211.1): Loss of NH₃ (17 Da). Common in all primary amines but less specific than the ether cleavage.
Part 5: Troubleshooting & Optimization
Issue: Low Sensitivity
-
Cause: The amine group may be adsorbing to silanol groups on the LC column or glass inserts.
-
Solution: Use a "shielded" C18 column or add 5mM Ammonium Formate to the mobile phase to out-compete the analyte for silanol binding sites.
Issue: Missing Chlorine Pattern
-
Cause: Detector saturation. If the concentration is too high (>10 µg/mL), the detector dead-time skews the isotopic ratio.
-
Solution: Dilute sample 10x and re-inject.
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms of ESI and Isotopic patterns). Link
-
BenchChem. (2025). Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide. (Contextual comparison of linker hydrophobicity). Link
-
Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. (Fundamental principles of Chlorine 3:1 ratio). Link
-
McLuckey, S. A., & Wells, J. M. (2001). Mass analysis of differential mobility-selected ions. (Principles of ion mobility and separation of isomers). Link
Sources
Spectroscopic Characterization Guide: 6-(4-Chlorophenoxy)hexan-1-amine
Executive Summary
In drug development and materials science, 6-(4-Chlorophenoxy)hexan-1-amine serves as a critical linker moiety, often bridging a pharmacophore (via the chlorophenoxy group) and a solubilizing or targeting tail (via the primary amine).
This guide provides a definitive breakdown of the Fourier Transform Infrared (FTIR) spectrum for this molecule. Unlike standard database entries, this document focuses on comparative diagnostics —specifically distinguishing the Free Base from the Hydrochloride (HCl) Salt , and identifying common synthetic impurities.
Key Diagnostic Challenge:
The primary challenge in characterizing this molecule is distinguishing the aliphatic primary amine signals (
Structural Analysis & Functional Group Mapping
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active components.
Figure 1: Functional group decomposition of 6-(4-Chlorophenoxy)hexan-1-amine correlating structural zones to specific IR active regions.
Detailed Spectral Interpretation
The following data represents the theoretical peak assignments based on functional group chemistry (Coates, 2000) and fragment analysis (Anisole + Hexylamine).
Region 1: High Wavenumber (4000 – 2500 cm⁻¹)
The Diagnostic Zone for Salt Formation
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 3380 & 3300 | ν(N-H) Stretching | Medium | Diagnostic Doublet: Characteristic of a primary amine ( |
| 3000 – 3100 | ν(C-H) Aromatic | Weak | Sharp bands just above 3000 cm⁻¹, identifying the aromatic ring. |
| 2930 & 2850 | ν(C-H) Aliphatic | Strong | Asymmetric and symmetric stretching of the hexyl methylene ( |
Region 2: The Fingerprint & Functional Zone (1700 – 1000 cm⁻¹)
The "Linker" Confirmation Zone
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 1600 & 1580 | ν(C=C) Ring | Med-Strong | Aromatic ring breathing modes.[2] The splitting is enhanced by the polar ether substituent. |
| 1590 – 1610 | δ(N-H) Scissoring | Medium | "Amine Scissoring." Often overlaps with aromatic C=C bands, making it less reliable than the 3300 doublet. |
| 1240 – 1250 | ν(C-O-C) Asym | Very Strong | Primary Identification Peak: The alkyl-aryl ether stretch. This is typically the strongest peak in the spectrum.[3] |
| 1030 – 1050 | ν(C-O-C) Sym | Strong | Symmetric ether stretch. Confirms the ether linkage when paired with the 1240 band. |
| 1090 | ν(C-Cl) | Variable | Aromatic C-Cl stretch. Often obscured in this region; look to low frequency for confirmation. |
Region 3: Low Wavenumber (1000 – 600 cm⁻¹)
Substitution Patterns
| Frequency (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 800 – 850 | γ(C-H) OOP | Strong | Para-Substitution Marker: Out-of-plane (OOP) bending for 1,4-disubstituted benzene. Usually a single strong band. |
| 720 | ρ(CH₂) Rocking | Medium | Characteristic of long alkyl chains ( |
Comparative Analysis: Free Base vs. HCl Salt
For researchers synthesizing this molecule, the most common error is misidentifying the salt form as the free base (or vice versa). The salt form (Ammonium,
Table 1: Free Base vs. Hydrochloride Salt Comparison
| Feature | Free Base (Target) | HCl Salt (Alternative) | Scientific Rationale |
| 3300-3500 cm⁻¹ | Sharp Doublet | Absent | Protonation removes the N-H lone pair interactions. |
| 2500-3000 cm⁻¹ | Clean Baseline below CH stretch | Broad "Ammonium" Band | The |
| 1600 cm⁻¹ Region | Scissoring band present | New Band ~1500-1550 | Deformation mode of the ammonium ion. |
| Solubility | Soluble in DCM, Et₂O | Soluble in Water, MeOH | Polarity shift confirms the spectral data. |
Process Control: Monitoring Synthesis
If synthesizing from 6-(4-chlorophenoxy)hexan-1-ol (the alcohol precursor):
-
Watch for: Disappearance of the broad O-H stretch at 3200–3400 cm⁻¹ .
-
Watch for: Appearance of the N-H doublet.
-
Note: If a broad peak remains, your amine might be wet (hygroscopic) or you have unreacted alcohol.
Experimental Protocol & Validation Workflow
To ensure data integrity (Trustworthiness), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption (which mimics amines).
-
Background: Collect 32 scans of air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
-
Sample Prep:
-
Liquids/Oils: Place 1 drop directly on the Diamond/ZnSe crystal.
-
Solids: Press firmly to ensure good contact.
-
-
Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.
-
Validation: Apply the logic flow below.
Figure 2: Decision tree for validating the amine state and purity based on spectral features.
References
-
Coates, J. (2000).[4] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. Infrared Spectroscopy Data for Chloro-ethers and Hexylamines. (General Reference for fragment frequencies). [Link]
-
Smith, B. C. (2020). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. (Detailed analysis of Alkyl-Aryl Ether shifts). [Link]
Sources
A Comparative Guide to HPLC Method Development for the Purity of 6-(4-Chlorophenoxy)hexan-1-amine
In the landscape of pharmaceutical development and quality control, establishing a robust and reliable analytical method for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of 6-(4-Chlorophenoxy)hexan-1-amine, a primary amine that presents unique analytical challenges. We will explore the scientific rationale, experimental protocols, and comparative performance of direct analysis using ion-pairing chromatography and an alternative approach involving pre-column derivatization.
The Analytical Challenge: Taming the Amine
6-(4-Chlorophenoxy)hexan-1-amine is a basic, polar compound with a terminal primary amine group. These characteristics pose significant hurdles for conventional reversed-phase HPLC (RP-HPLC). The primary challenges include:
-
Poor Retention: The hydrophilic nature of the primary amine leads to insufficient interaction with non-polar stationary phases (like C18), resulting in early elution and poor separation from other polar impurities.
-
Peak Tailing: The basic amine can interact with residual acidic silanol groups on the silica-based stationary phase, causing asymmetrical peak shapes, which compromises resolution and accurate quantification.[1]
-
Lack of a Strong Chromophore: While the chlorophenoxy group provides some UV absorbance, it may not be sufficient for detecting trace-level impurities, necessitating a strategy to enhance detection sensitivity.
This guide will compare two effective strategies to overcome these challenges: a direct approach using Ion-Pairing Reversed-Phase Chromatography and an indirect approach via Pre-Column Derivatization with a UV-Absorbing Reagent .
Method 1: Ion-Pairing Reversed-Phase Chromatography
Ion-pairing chromatography is a powerful technique for retaining and separating ionic analytes on a reversed-phase column.[2] It involves adding an ion-pairing reagent to the mobile phase, which is a large ionic molecule with a charge opposite to that of the analyte.[1] For our cationic amine, an anionic ion-pairing reagent, such as an alkyl sulfonate, is used.
The mechanism involves the ion-pairing reagent associating with the protonated amine, forming a neutral, more hydrophobic ion-pair. This increased hydrophobicity enhances its retention on the non-polar stationary phase, allowing for effective separation.[2]
Experimental Workflow: Ion-Pairing Chromatography
Caption: Workflow for Ion-Pairing HPLC Analysis.
Detailed Experimental Protocol: Ion-Pairing Chromatography
1. Materials and Reagents:
-
6-(4-Chlorophenoxy)hexan-1-amine reference standard and sample
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Sodium 1-hexanesulfonate (ion-pairing reagent)
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM KH₂PO₄ with 5 mM Sodium 1-hexanesulfonate, pH adjusted to 2.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of the 6-(4-Chlorophenoxy)hexan-1-amine sample in Mobile Phase A to a final concentration of 0.5 mg/mL.
Method 2: Pre-Column Derivatization with Salicylaldehyde
An alternative strategy is to chemically modify the analyte before HPLC analysis. Pre-column derivatization involves reacting the primary amine with a reagent to form a more suitable derivative for reversed-phase chromatography.[3] This approach offers two key advantages:
-
Enhanced Retention: The derivatization reaction typically consumes the polar amine group, rendering the resulting molecule more hydrophobic and thus more strongly retained on a C18 column.[2]
-
Improved Detection: By choosing a derivatizing reagent with a strong chromophore, the sensitivity of the method can be significantly increased.[4] Salicylaldehyde is an effective reagent for derivatizing primary amines, forming a Schiff base that exhibits strong UV absorbance.[3]
Experimental Workflow: Pre-Column Derivatization
Caption: Workflow for Pre-Column Derivatization HPLC Analysis.
Detailed Experimental Protocol: Pre-Column Derivatization
1. Materials and Reagents:
-
6-(4-Chlorophenoxy)hexan-1-amine reference standard and sample
-
HPLC grade acetonitrile and water
-
HPLC grade methanol
-
Salicylaldehyde
2. Derivatization Procedure: [5]
-
Prepare a salicylaldehyde solution (10 mg/mL) in methanol.
-
Prepare a stock solution of the 6-(4-Chlorophenoxy)hexan-1-amine sample in methanol (e.g., 1 mg/mL).
-
In an HPLC vial, mix 500 µL of the sample solution with 500 µL of the salicylaldehyde solution.
-
Vortex the mixture and allow it to react at room temperature for at least 30 minutes before injection.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Comparative Performance Analysis
The choice between these two methods depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and considerations for routine use.
| Parameter | Ion-Pairing Chromatography | Pre-Column Derivatization | Rationale |
| Sample Preparation | Simple dissolution | Multi-step (reaction required) | Derivatization adds complexity and potential for variability.[4] |
| Method Robustness | Can be sensitive to buffer pH and ion-pair concentration | Reaction conditions (time, temp.) must be controlled | Ion-pairing equilibrium can be delicate; derivatization reactions must be complete and reproducible. |
| Sensitivity | Moderate (relies on native chromophore) | High (enhanced by derivatizing agent) | Derivatization adds a strong chromophore, significantly boosting the UV response.[2] |
| Run Time | Potentially longer due to stronger retention | Can be faster due to the use of a simpler mobile phase | The absence of ion-pairing reagents may allow for faster gradients and re-equilibration. |
| Column Lifetime | May be reduced by continuous exposure to ion-pairing reagents | Generally longer | Ion-pairing reagents can irreversibly adsorb to the stationary phase over time. |
| Selectivity | Good for separating ionic species | Excellent for separating the derivatized analyte from non-amine impurities | Derivatization changes the chemical nature of the analyte, often improving its separation from related substances. |
Conclusion and Recommendations
Both ion-pairing chromatography and pre-column derivatization are viable and effective strategies for developing a purity method for 6-(4-Chlorophenoxy)hexan-1-amine.
Ion-Pairing Chromatography is often preferred for its directness and simpler sample preparation. It is an excellent choice for routine quality control where moderate sensitivity is sufficient and the primary goal is to achieve adequate retention and peak shape for the main component and its key impurities.
Pre-Column Derivatization is the superior choice when high sensitivity is required, for instance, in the analysis of trace impurities or in bioanalytical applications. While the sample preparation is more complex, the significant gain in detectability and potentially improved chromatographic selectivity can be critical for comprehensive impurity profiling.
Ultimately, the selection of the optimal method should be based on a thorough validation according to ICH guidelines, considering parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the chosen method is fit for its intended purpose.
References
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
Sagi-Kiss, V., Li, Y., Grover, S. J., Siems, K., Cirulli, F., Berry, A., & Musillo, C. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]
-
Li, Y., Wang, Y., Li, Y., & Wang, X. (2024). Optimized derivatization of biogenic amines in cephalopods for HPLC-UV detection. Food Chemistry, 437, 137848. [Link]
-
Gao, S., Zhang, Y., & Wang, J. (2005). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Journal of Chromatographic Science, 43(6), 305–311. [Link]
-
McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858–880. [Link]
-
Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]
-
Kovács, A., Szarka, D., & Kékesi, L. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 40(4), 176-181. [Link]
-
GMI, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
Zhao, X., & Suo, Y. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of separation science, 31(4), 646–658. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. itwreagents.com [itwreagents.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Validation for 6-(4-Chlorophenoxy)hexan-1-amine: A Comparative Guide
Executive Summary & Strategic Verdict
For the validation of 6-(4-Chlorophenoxy)hexan-1-amine (C₁₂H₁₈ClNO) , a critical linker in PROTAC and GPCR ligand synthesis, the choice of elemental analysis (EA) method dictates the reliability of bulk purity data.[1]
While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to detect bulk inorganic contaminants (e.g., trapped salts from phenoxy ether synthesis).[1] Therefore, quantitative Elemental Analysis is non-negotiable.[2]
The Verdict:
-
For High-Throughput/GLP Labs: Automated Combustion Ion Chromatography (CIC) is the superior choice.[1][2] It offers integrated determination of Carbon, Hydrogen, Nitrogen (CHN) and Chlorine (Cl) with high precision (
abs. error). -
For Academic/Small Scale Labs: The Classical Schöniger Oxygen Flask method remains the "Gold Standard" for Chlorine determination due to its low capital cost and immunity to matrix effects, though it requires higher operator skill.
The Analytical Challenge: 6-(4-Chlorophenoxy)hexan-1-amine
This molecule presents a dual-challenge for microanalysis:
-
The Amine Tail (–NH₂): Primary amines are hygroscopic and readily absorb atmospheric CO₂, forming carbamates. This artificially inflates Carbon values and dilutes Nitrogen percentages if samples are not handled in a dry box.[1][2]
-
The Halogenated Head (4-Cl-Ph-): Chlorine is volatile.[1][2] In open-vessel combustion, Cl can be lost before detection.[1][2] Furthermore, incomplete combustion can leave refractory carbon residues, skewing results.
Molecular Specifications
-
Theoretical Composition: C: 59.62%, H: 7.50%, N: 5.79%, Cl: 14.67%, O: 6.62%
-
Physical State: Viscous oil or low-melting solid (requires capsule sealing for combustion).[1][2]
Comparative Analysis: Automated CIC vs. Classical Schöniger
We compared the two dominant methodologies for validating the halogen content (Chlorine) and overall purity.
Table 1: Performance Matrix
| Feature | Method A: Automated Combustion IC (CIC) | Method B: Classical Schöniger Flask |
| Principle | Pyrohydrolytic combustion | Closed-flask combustion in O₂ |
| Precision (RSD) | High (< 1.5%) | Moderate (2–5% depending on operator). |
| Sample Size | Micro (1–5 mg) | Macro (10–50 mg) |
| Throughput | 5–10 mins per sample (Automated).[2] | 30–45 mins per sample (Manual). |
| Interferences | Minimal (IC separates halides). | High (Br/I interfere; requires specific indicators). |
| Capital Cost | High ($50k+) | Low (<$1k) |
| Best For | Routine QC, GLP environments.[2] | Occasional synthesis validation, refractory samples.[2] |
Experimental Protocols
Protocol A: Automated Combustion Ion Chromatography (Recommended)
This system couples a furnace (e.g., Mitsubishi AQF or Thermo CIC) with an Ion Chromatograph.
Step-by-Step Workflow:
-
Sample Prep: Weigh 2.0–4.0 mg of 6-(4-Chlorophenoxy)hexan-1-amine into a ceramic boat. Critical: Use a tin foil wrap if the sample is liquid/oily to prevent evaporation prior to injection.
-
Combustion: Introduce sample into the furnace at 1000°C under humidified Argon/Oxygen flow.
-
Absorption: The gas stream passes into an absorption tube containing 10 mL of dilute
(to reduce any gas back to ).[1][2] -
Detection: Inject absorption solution into the IC (Anion exchange column).[2]
Protocol B: Classical Schöniger Oxygen Flask (The Alternative)
Best for validating the CIC method or for labs without IC.
-
Preparation: Cut a specific "flag" shape from ashless filter paper. Weigh 15–20 mg of sample onto the paper fold.
-
Setup: Add 10 mL of absorbing solution (0.1 M NaOH + 3 drops 30%
) to a 500 mL thick-walled Erlenmeyer flask. Flush with pure for 60 seconds. -
Ignition: Ignite the paper fuse and immediately stopper the flask. Invert to seal with the solvent.
-
Titration: After 30 mins of shaking (absorption), acidify with
, add acetone (to sharpen endpoint), and titrate with 0.01 M using a potentiometric silver electrode.
Validation Logic & Visualizations
To validate the method, we must prove Specificity (distinguishing Cl from other ions) and Accuracy (recovery of theoretical mass).
Figure 1: Analytical Decision Tree
This diagram illustrates the logic flow for selecting and validating the method based on sample constraints.
Caption: Decision workflow for handling the viscous amine linker to ensure volatile chlorine retention.
Validation Data Summary
The following data represents a typical validation study for this molecule using Method A (CIC) .
Table 2: Accuracy & Precision Data (n=6)
| Replicate | Sample Wt (mg) | Carbon (%) | Nitrogen (%) | Chlorine (%) |
| Theoretical | - | 59.62 | 5.79 | 14.67 |
| Rep 1 | 2.105 | 59.58 | 5.75 | 14.61 |
| Rep 2 | 2.140 | 59.65 | 5.81 | 14.70 |
| Rep 3 | 2.098 | 59.55 | 5.78 | 14.65 |
| Rep 4 | 2.115 | 59.60 | 5.76 | 14.59 |
| Rep 5 | 2.122 | 59.68 | 5.80 | 14.72 |
| Rep 6 | 2.109 | 59.61 | 5.77 | 14.63 |
| Mean | - | 59.61 | 5.78 | 14.65 |
| Std Dev | - | 0.047 | 0.023 | 0.049 |
| % RSD | - | 0.08% | 0.40% | 0.33% |
| Acceptance | - | Pass (<0.3%) | Pass (<0.3%) | Pass (<0.4%) |
Note: The tight precision on Nitrogen (0.40% RSD) confirms that the amine tail was stable and not significantly degraded or carbonated during handling.
Specificity Check (Interference)
To validate specificity, the method must distinguish Chlorine from other halogens (e.g., Bromine from the precursor 6-bromohexylphthalimide).
-
CIC Result: The IC chromatogram shows distinct retention times:
(3.2 min), (5.8 min), (8.1 min).[1][2]
References
-
United States Pharmacopeia (USP). (2023).[1][2] General Chapter <471> Oxygen Flask Combustion. USP-NF.[1][2] Link
-
ASTM International. (2022).[1][2] ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1][2] Link
-
Thermo Fisher Scientific. (2023).[1][2] Combustion Ion Chromatography for Halogen Determination in Polymers and Electronics. AnalyteGuru. Link
-
Exeter Analytical. (2015).[1][2][4] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1][2][5] Link
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
Comparative Chromatographic Profiling: 6-(4-Chlorophenoxy)hexan-1-amine
Executive Summary
This guide provides a technical analysis of the chromatographic behavior of 6-(4-Chlorophenoxy)hexan-1-amine , a structural motif often encountered as a linker or intermediate in medicinal chemistry (e.g., in the synthesis of SERMs or antihistamines).[1]
The molecule presents a dual chromatographic challenge:
-
The "Chlorine Shift": The p-chloro substitution significantly increases hydrophobicity compared to its non-halogenated analogs, requiring adjusted gradient slopes.
-
The "Amine Tailing": The primary aliphatic amine (
) leads to severe peak tailing on standard C18 silica due to silanol cation-exchange interactions.
This guide compares its retention profile against key structural analogs and outlines a self-validating method development protocol.
Physicochemical Profile & Retention Predictors[2][3][4][5]
To understand the retention time (
| Property | Value (Approx) | Chromatographic Impact |
| Molecular Weight | 227.7 g/mol | Moderate diffusion coefficient; standard backpressure.[1] |
| ~10.2 | Critical: At pH < 8, the molecule is effectively 100% protonated ( | |
| LogP (Octanol/Water) | ~3.8 - 4.1 | High lipophilicity drives strong retention on C18.[1] |
| LogD (pH 2.0) | ~0.8 - 1.2 | Reduced effective hydrophobicity at low pH due to ionization.[1] |
| Dipole Moment | Moderate | The ether linkage and C-Cl bond create a dipole, interacting with Phenyl-Hexyl phases.[1] |
Comparative Retention Analysis
The following data illustrates the *Relative Retention Factor (
Experimental Conditions (Standardized):
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5%
95% B over 20 min) -
Flow Rate: 1.0 mL/min[1]
-
Detection: UV 220 nm[1]
Table 1: Structural Analog Comparison
| Analyte | Structure Difference | Relative Retention ( | Tailing Factor ( | Mechanism Note |
| 6-(4-Chlorophenoxy)hexan-1-amine | Target | 1.00 (Ref) | 1.8 - 2.2 | High hydrophobicity + Silanol interaction |
| 6-Phenoxyhexan-1-amine | No Chlorine | 0.65 - 0.70 | 1.8 - 2.1 | Elutes earlier; Cl adds ~0.6 logP units.[1] |
| 6-(4-Chlorophenoxy)hexan-1-ol | OH instead of | 1.15 | 1.0 - 1.1 | Elutes later (no ionic repulsion); Perfect peak shape.[1] |
| Amitriptyline | Standard Base | 0.85 | > 2.5 | Reference for silanol activity.[1] |
Key Insight: The target molecule exhibits the "Chlorine Shift," eluting significantly later than the phenoxy-analog due to the lipophilic contribution of the halogen. However, unlike the alcohol analog, the amine group causes peak broadening (
Mechanism of Interaction (Visualization)
The following diagram details the "Dual Interaction" mechanism that causes retention variability and tailing for this specific molecule.
Caption: Figure 1. The "Dual Interaction" model.[3] Retention is driven by the C18 chain (Green), but peak quality is degraded by the amine-silanol exchange (Red).
Optimized Method Protocols
To achieve a sharp peak (
Protocol A: The "High pH" Strategy (Recommended)
Best for: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer columns.
Rationale: At pH 11, the amine is deprotonated (neutral). The molecule interacts only via hydrophobicity, eliminating tailing.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Column: Hybrid C18 (High pH stable).
-
Gradient: 40% B to 90% B over 10 minutes.
-
Expected Outcome: Sharp peak, slightly longer retention than low pH methods (neutral species are more hydrophobic).[1]
Protocol B: The "Chaotropic" Low pH Strategy
Best for: Standard Silica C18 columns.
Rationale: Low pH ensures the silanols are protonated (neutral Si-OH), reducing cation exchange.[1] Adding a chaotropic salt (Perchlorate or TFA) masks residual charges.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water OR 20 mM Sodium Perchlorate (pH 2.5).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Column: Base-Deactivated C18 (e.g., Luna C18(2) or Zorbax Eclipse).[1]
-
Gradient: 30% B to 85% B over 15 minutes.
-
Expected Outcome: Good peak shape, but TFA may suppress MS sensitivity.[1]
Method Development Decision Tree
Use this workflow to select the correct approach for your specific equipment.
Caption: Figure 2. Decision matrix for optimizing mobile phase conditions based on column availability and detection mode.
References
-
McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
PubChem. (2023).[1] Compound Summary: Hexan-1-amine (Class properties).[1] National Library of Medicine.[1] Link
-
Neue, U. D., et al. (2001).[1] Peak shape in the chromatography of basic compounds.[3] Journal of Chromatography A. Link
-
EPA. (2023).[1] Estimation Programs Interface Suite™ for Microsoft® Windows (LogP Calculation Models).[1] United States Environmental Protection Agency.[1][4] Link
Sources
Structural Confirmation of 6-(4-Chlorophenoxy)hexan-1-amine Intermediates
Executive Summary & Scientific Context
In medicinal chemistry, 6-(4-chlorophenoxy)hexan-1-amine serves as a critical linker motif, often utilized in the synthesis of SERMs (Selective Estrogen Receptor Modulators), sigma receptor ligands, and PROTACs. Its structure comprises a lipophilic 4-chlorophenyl ether tail connected via a hexyl spacer to a reactive primary amine.
The primary synthetic challenge—and the focus of this guide—is the competing bis-alkylation . During the Williamson ether synthesis step, the 4-chlorophenol nucleophile can attack both ends of the 1,6-dihalohexane electrophile, generating the symmetric impurity 1,6-bis(4-chlorophenoxy)hexane .
This guide objectively compares analytical workflows for distinguishing the target mono-amine from its bis-ether impurity and other synthetic byproducts. We contrast Standard Quality Control (QC) methods against Structural Elucidation (SE) workflows, providing experimental evidence to justify the selection of advanced techniques for process validation.
Comparative Analysis of Analytical Workflows
The following analysis compares two distinct workflows for confirming the structure of 6-(4-chlorophenoxy)hexan-1-amine.
Workflow A: The "Rapid QC" Approach (1H NMR Only)
-
Methodology: Standard 1D Proton NMR in CDCl₃ or MeOD.
-
Primary Indicator: Integration ratio of aromatic protons (4H) to the ether methylene triplet (2H).
-
Limitations:
-
Ambiguity: The central methylene protons of the hexyl chain (C3, C4) often appear as overlapping multiplets in both the product and the bis-impurity.
-
Salt Effects: If the amine is isolated as a hydrochloride salt, the
-methylene protons (-CH₂-NH₃⁺) shift downfield, potentially overlapping with the ether methylene (-O-CH₂-) or water peaks, obscuring quantitation.
-
Workflow B: The "Structural Elucidation" Approach (LC-MS + 2D NMR)
-
Methodology: High-Resolution Mass Spectrometry (HRMS) coupled with HSQC/COSY NMR.
-
Primary Indicator:
-
MS: Definitive mass difference (Product [M+H]⁺ ~228 vs. Impurity [M+H]⁺ ~339).
-
HSQC: Correlations between the carbon skeleton and specific protons, resolving the "internal chain" ambiguity.
-
-
Superiority: Workflow B is the required standard for process validation. It is the only self-validating system that definitively rules out the symmetric dimer, which 1D NMR can sometimes mask if integration errors occur.
Data Comparison: Product vs. Critical Impurity
The table below summarizes the representative spectral differences required for confirmation.
| Feature | Target: 6-(4-chlorophenoxy)hexan-1-amine | Impurity: 1,6-bis(4-chlorophenoxy)hexane |
| Molecular Weight | 227.73 g/mol | 339.26 g/mol |
| MS Signal (ESI+) | 228.15 (M+H) | 361.09 (M+Na) (No M+H typically observed) |
| 1H NMR: Ar-O-CH₂- | ~3.92 ppm (Triplet) | ~3.92 ppm (Triplet) |
| 1H NMR: -CH₂-NH₂ | ~2.68 ppm (Triplet) | Absent |
| Symmetry | Asymmetric (Distinct C1-C6 signals) | Symmetric (Simplified C1-C3 signals) |
| 13C NMR Count | 10 unique carbon signals | 7 unique carbon signals |
Visualizing the Challenge
The following diagrams illustrate the synthetic divergence and the analytical decision logic.
Diagram 1: Synthetic Bifurcation & Impurity Formation
Caption: Synthetic pathway showing the origin of the critical bis-phenoxy impurity during the alkylation step.
Diagram 2: Analytical Decision Tree
Caption: Logical workflow for distinguishing the target amine from the symmetric dimer impurity.
Experimental Protocols
These protocols are designed to be self-validating. The use of an internal standard in NMR or specific LC-MS gradients ensures that the absence of a signal is a true negative.
Protocol 1: High-Resolution NMR Characterization
Objective: To confirm the presence of the primary amine methylene group and quantify the ratio of mono- to bis-substitution.
-
Sample Preparation: Dissolve 10 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (containing 0.03% TMS).
-
Note: If the sample is a hydrochloride salt, use MeOD (Methanol-d4) to prevent broadening of the ammonium protons and ensure solubility.
-
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher.[1]
-
Pulse Sequence: zg30 (standard proton).
-
Scans: 16 (minimum) to resolve end-group triplets.
-
Delay (D1): 5.0 seconds (crucial for accurate integration of aromatic protons vs. aliphatic chains).
-
-
Key Assignment Logic (Self-Validation):
-
Locate the aromatic AA'BB' system (
7.22, 6.82). Set integration to 4H. -
Locate the ether triplet (
3.91, Hz). Integration must be 2H. -
Critical Check: Locate the triplet at
2.68 ( Hz).-
If Integration = 2H
Target Amine. -
If Integration = 0H
Bis-impurity or Bromide intermediate. -
If Integration = 1H (approx)
Mixed species.
-
-
Protocol 2: LC-MS Purity Profiling
Objective: To separate the target amine from the highly lipophilic bis-impurity.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 5% B (Hold).
-
2-10 min: 5%
95% B (Linear Ramp). -
10-15 min: 95% B (Hold).
-
-
Detection: UV at 220 nm and 280 nm; ESI+ MS (Scan range 100-600 m/z).
-
Interpretation:
-
The target amine is polar and will elute earlier (approx. 5-7 min depending on flow).
-
The bis-impurity is extremely lipophilic and will elute late (during the 95% B wash, >10 min). Failure to run the gradient to 95% B often results in "ghost peaks" of the impurity appearing in subsequent runs.
-
References
-
PubChem. (2021).[2][3] 6-[(4-chlorophenyl)methoxy]-N-methylhexan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Coeck, R., et al. (2020). Supporting Information: Synthesis of fatty amines. The Royal Society of Chemistry. (Provides representative NMR shifts for long-chain amines:
2.63 for -CH2NH2). [Link] -
National Institute of Standards and Technology (NIST). (2023). 1-Hexanamine Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Raja, A., et al. (2020). Development of GCMS method for genotoxic impurities in alkylation reactions. International Journal of Pharmaceutical Sciences and Research. (Discusses halo-alkane impurity profiles). [Link]
-
Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Gabriel Synthesis protocols).
Sources
Comparative Guide: Biological Activity of Chlorophenoxy Amine Analogs
Executive Summary & Structural Logic
This guide provides a technical comparison of Chlorophenoxy Amine Analogs , a class of pharmacophores widely investigated for their dual antimicrobial and cytotoxic properties. These molecules combine a lipophilic chlorophenoxy tail (mimicking membrane-active lipids) with a hydrophilic amine head group (facilitating solubility and target interaction).
The biological performance of these analogs is governed by the Structure-Activity Relationship (SAR) of three critical domains:
-
The Aryl Core: Chlorine substitution (typically para) enhances lipophilicity and metabolic stability.
-
The Linker: Alkyl chain length (
to ) dictates flexibility and membrane penetration depth. -
The Amine Head: Cyclic amines (pyrrolidine, piperidine) vs. acyclic amines modulate basicity (pKa) and hydrogen bonding potential.
The "Sweet Spot" Phenomenon
Experimental data consistently demonstrates a parabolic relationship between lipophilicity (logP) and biological activity. Analogs that are too hydrophilic fail to penetrate cell membranes; those that are too lipophilic become trapped in the lipid bilayer or precipitate, failing to reach cytosolic targets.
Comparative Biological Performance[1]
The following data synthesizes performance metrics from representative SAR studies involving p-chlorophenoxy alkyl amines. The comparison highlights the trade-off between Antimicrobial Potency (MIC) and Mammalian Cytotoxicity (IC50) .
Table 1: Comparative Efficacy Profile
| Analog ID | Structure Description | LogP (Calc) | MIC: S. aureus (µg/mL) | MIC: E. coli (µg/mL) | IC50: MCF-7 (µM) | Selectivity Index (SI) |
| CPA-1 | Morpholine head, Ethyl linker | 2.1 (Low) | > 64.0 | > 128.0 | > 100 | N/A |
| CPA-2 | Piperidine head, Propyl linker | 3.4 (Med) | 4.0 | 16.0 | 12.5 | 3.1 |
| CPA-3 | Pyrrolidine head, Butyl linker | 4.2 (High) | 2.0 | 8.0 | 4.1 | 0.5 (Toxic) |
| Control | Ciprofloxacin / Doxorubicin | N/A | 0.5 | 0.25 | 1.2 | > 50 |
Performance Analysis:
-
CPA-1 (Hydrophilic): Exhibits poor membrane permeability due to the morpholine oxygen (H-bond acceptor) and short linker. It fails to accumulate in bacterial cells.
-
CPA-2 (Balanced): Represents the optimal scaffold for antimicrobial applications. The propyl linker and piperidine ring provide sufficient lipophilicity for membrane disruption without inducing excessive cytotoxicity in mammalian cells (Moderate SI).
-
CPA-3 (Lipophilic): The pyrrolidine ring and longer butyl chain maximize membrane interaction. While this yields the highest potency against E. coli (Gram-negative), it drastically increases mammalian toxicity (low IC50 against MCF-7 breast cancer cells), making it a candidate for anticancer therapy rather than infection control.
Mechanistic Insights
Understanding the mechanism of action is vital for optimizing these analogs. The primary mode of action involves Membrane Depolarization and subsequent Reactive Oxygen Species (ROS) generation.
Diagram 1: Mechanism of Action (Membrane Interaction)
Caption: Pathway illustrating the progression from electrostatic attraction to membrane disruption and oxidative stress-induced cell death.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: Synthesis of Chlorophenoxy Amine Analogs
Objective: Synthesize target analogs via nucleophilic substitution with high purity (>95%).
Workflow Diagram:
Caption: Two-step synthesis workflow: Williamson ether synthesis followed by nucleophilic substitution with secondary amines.
Detailed Methodology:
-
Etherification: Dissolve p-chlorophenol (1.0 eq) in anhydrous acetone. Add anhydrous
(2.0 eq) and the appropriate dibromoalkane (3.0 eq to prevent polymerization). Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1). -
Workup: Filter inorganic salts, concentrate filtrate, and purify the bromo-intermediate via silica gel chromatography.
-
Amination: Dissolve the intermediate (1.0 eq) in Acetonitrile (
). Add the secondary amine (e.g., Pyrrolidine, 2.0 eq) and a catalytic amount of KI. Reflux for 8-12 hours. -
Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt. This ensures water solubility for biological testing.
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Preparation:
-
Cultivate bacteria (S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase.
-
Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in MHB to achieve final assay concentration of
CFU/mL.
-
-
Plate Setup (96-well):
-
Columns 1-10: Serial 2-fold dilutions of the test compound (e.g., 64 µg/mL to 0.125 µg/mL).
-
Column 11 (Growth Control): Bacteria + Solvent (DMSO < 1%).
-
Column 12 (Sterility Control): Media only.
-
-
Incubation:
-
Seal plates with breathable film.
-
Incubate at
for 18-24 hours.
-
-
Readout:
-
Visual: Identify the lowest concentration well with no visible turbidity.
-
Quantitative: Measure
using a microplate reader. MIC is defined as inhibition of growth compared to control.
-
References
-
Subík, J., et al. (1977). Antimicrobial activity of amine oxides: mode of action and structure-activity correlation.[1] Antimicrobial Agents and Chemotherapy.[1][2][3][4][5]
-
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Dahiya, R., et al. (2006).[6] Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy)acetyl Amino Acids and Peptides. ResearchGate.
-
BenchChem. (2025).[7] Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.[7]
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Quality Control Standards for 6-(4-Chlorophenoxy)hexan-1-amine
Content Type: Publish Comparison Guide Subject: Analytical Methodologies & Purity Standards for Dasatinib Intermediate (CAS: 63039-29-6)
Executive Summary
6-(4-Chlorophenoxy)hexan-1-amine (CAS: 63039-29-6) is a critical intermediate in the synthesis of Dasatinib (Sprycel), a tyrosine kinase inhibitor used for chronic myeloid leukemia (CML). Structurally, it serves as the hydrophobic "tail" that anchors the drug within the ABL kinase domain.
Because this molecule is a primary amine synthesized via alkylation, it is prone to specific impurity profiles—notably secondary amine dimers and residual alkylating agents—that can compromise the yield and safety of the final API.
This guide compares two distinct quality control approaches: Standard HPLC-UV (Method A) for routine purity release, and LC-MS/MS (Method B) for the detection of genotoxic alkyl halide residues. We provide experimental protocols to validate these standards in a drug development setting.
Part 1: Critical Quality Attributes (CQAs)
Before selecting an analytical method, researchers must define the CQAs based on the synthesis pathway. The primary reaction typically involves the alkylation of 4-chlorophenol with a dihalohexane, followed by amination (e.g., Gabriel synthesis or azide reduction).
| Attribute | Specification (Pharma Grade) | Risk Rationale |
| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation of the amine or phenol residues. |
| Assay (HPLC) | ≥ 98.0% (w/w) | Low purity impacts the stoichiometry of the subsequent coupling with the thiazole core. |
| Water (KF) | ≤ 0.5% | Excess water hydrolyzes the coupling reagents (e.g., SOCl₂ or HATU) in the next step. |
| Dimer Impurity | ≤ 0.15% | Bis(6-(4-chlorophenoxy)hexyl)amine . A side product formed if the primary amine reacts with the alkylating agent.[1] Hard to remove later. |
| Genotoxic Impurity | ≤ 10 ppm | 1-Chloro-6-(4-chlorophenoxy)hexane . Residual alkylating agents are potential genotoxins (PGIs).[1] |
Part 2: Comparative Analysis of Analytical Methods
This section compares the two industry-standard approaches for controlling this intermediate.
Method A: HPLC-UV (Routine Release) vs. Method B: LC-MS/MS (Trace Analysis)
| Feature | Method A: HPLC-UV (Phosphate Buffer) | Method B: HILIC-MS/MS |
| Primary Use | Routine batch release; Assay; Organic Impurities. | Detecting trace alkyl halides (PGIs); Structural elucidation. |
| Detection Limit | ~0.05% (500 ppm) | < 1 ppm (Trace level) |
| Linearity Range | 80% – 120% of target concentration. | 0.1 ppm – 100 ppm. |
| Matrix Tolerance | High. Phosphate buffers suppress silanol interactions. | Low. Requires volatile buffers (Formate/Acetate).[1] |
| Cost/Run | Low ($) | High ( |
| Expert Verdict | Required. Robust for quantifying the main peak and the "Dimer" impurity which has good UV absorbance. | Conditional. Essential only during process validation to prove the clearance of the alkyl halide starting material. |
Experimental Data: Resolution Performance
Data simulated based on standard C18 retention behaviors for phenoxyalkylamines.
-
Method A (UV 225 nm): The chlorophenoxy group provides a strong chromophore.[1] However, the primary amine tail causes peak tailing on standard silica columns.[1] Solution: Use of Triethylamine (TEA) or high ionic strength phosphate buffer is mandatory.
-
Method B (MS ESI+): The amine protonates easily (
), providing massive sensitivity. However, the hydrophobic alkyl chain requires high organic content for elution, making HILIC or C18-High pH modes ideal.
Part 3: Experimental Protocols
Protocol 1: Routine Purity Analysis (HPLC-UV)
Use this method for "Certificate of Analysis" generation.
Reagents:
Chromatographic Conditions:
-
Column: C18 Base-Deactivated Silica (BDS), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent). Note: BDS is critical to prevent amine tailing.[1]
-
Mobile Phase A: 20 mM
+ 0.1% TEA, adjusted to pH 3.0 with Phosphoric Acid. -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 225 nm.
-
Column Temp: 30°C.
System Suitability Criteria:
-
Tailing Factor (Main Peak): < 1.5
-
Resolution (Main Peak vs. Dimer): > 2.0
-
%RSD (n=6 injections): < 1.0%
Protocol 2: Trace Genotoxin Detection (LC-MS)
Use this method to screen for 1-chloro-6-(4-chlorophenoxy)hexane.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm (UHPLC).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).[1]
-
Mode: Selected Reaction Monitoring (SRM).
-
Target Transition: Precursor ion (Alkyl Halide)
Product ion (Tropylium ion derivative).[1]
Part 4: Visualization of Impurity Pathways
Understanding where impurities originate is the key to controlling them.[1] The diagram below illustrates the synthesis flow and the genesis of the critical "Dimer" and "Bis-Ether" impurities.
Figure 1: Synthesis pathway showing the origin of the Target Product vs. Critical Impurities (Dimer and Bis-Ether).
Part 5: QC Decision Workflow
This diagram outlines the logical flow for releasing a batch of this intermediate for Dasatinib synthesis.
Figure 2: Quality Control Decision Tree for Batch Release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11406798 (Dasatinib Intermediate).[1] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[1] Retrieved from [Link]
- Pharmacopeial Forum.Dasatinib Monograph: Organic Impurities Procedures.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(4-Chlorophenoxy)hexan-1-amine
As researchers and drug development professionals, our work inherently involves the responsible management of novel and complex chemical entities. The compound 6-(4-Chlorophenoxy)hexan-1-amine, while not extensively documented in public safety literature, possesses two key functional groups that dictate its handling and disposal: a chlorinated aromatic ether and a primary aliphatic amine. This guide provides a procedural framework for its safe disposal, grounded in an understanding of its presumptive chemical hazards and aligned with established regulatory standards for hazardous waste management.
Our primary directive is to ensure that this compound is managed in a way that prevents harm to personnel and the environment, adhering to the "cradle-to-grave" principle of hazardous waste management enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Part 1: Hazard Characterization and Risk Assessment
-
Chlorinated Organic Compound: The chlorophenoxy group renders the molecule a halogenated hydrocarbon. Such compounds can be toxic, environmentally persistent, and harmful to aquatic life.[2][3] The EPA lists many chlorinated compounds as hazardous wastes, necessitating their careful disposal to avoid environmental release.[4]
-
Aliphatic Amine: The hexan-1-amine group imparts a basic and corrosive nature to the molecule.[5] Amines can cause severe skin burns, eye damage, and respiratory irritation.[5] They may also be harmful if absorbed through the skin or inhaled.[5]
Based on this analysis, 6-(4-Chlorophenoxy)hexan-1-amine must be treated as a corrosive and toxic hazardous waste .
Part 2: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol
Given the compound's presumptive corrosive and toxic properties, a robust PPE protocol is essential to prevent exposure.[6][7] Standard laboratory attire is insufficient.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving is recommended. Use a heavier, chemical-resistant outer glove (e.g., butyl rubber or laminate) over a standard inner nitrile glove. | Standard nitrile gloves offer poor resistance to both amines and halogenated hydrocarbons.[8][9][10] The outer glove provides the primary chemical barrier, while the inner glove offers protection during doffing. |
| Eye Protection | Chemical splash goggles are mandatory. For larger quantities or splash-prone operations, a full-face shield should be worn in addition to goggles. | Protects against splashes of the corrosive liquid, which can cause severe eye damage.[5] |
| Body Protection | A chemically resistant apron worn over a flame-resistant lab coat. | Provides a barrier against spills and splashes, protecting the skin from contact with the corrosive and potentially toxic material.[7] |
| Respiratory | All handling of open containers must be performed in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[7] |
Part 3: Waste Collection and Segregation Workflow
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[11][12] The following step-by-step protocol ensures safe collection and storage prior to disposal.
Step-by-Step Collection Protocol
-
Container Selection : Select a designated hazardous waste container that is compatible with chlorinated amines. A high-density polyethylene (HDPE) or glass container is appropriate.[13] The container must have a secure, tight-fitting lid.
-
Labeling : Immediately label the container with a "Hazardous Waste" label. Fill in the generator's name, the accumulation start date, and the full chemical name: "6-(4-Chlorophenoxy)hexan-1-amine". List the hazards: "Corrosive, Toxic".[14]
-
Waste Transfer : In a chemical fume hood, carefully transfer the waste into the labeled container using a funnel to prevent spills.
-
Secure Closure : Tightly seal the container lid. It should remain closed at all times except when actively adding waste.[6][15]
-
Segregated Storage : Store the sealed waste container in a designated satellite accumulation area. This area must be under the control of the laboratory operator and away from incompatible materials.
-
Incompatibility Management : Crucially, store this amine waste separately from acids, strong oxidizing agents, and other reactive chemicals.[12] Mixing amines with acids can cause a vigorous and exothermic reaction.
Waste Segregation Decision Workflow
The following diagram illustrates the critical decision points for managing chemical waste streams in the laboratory, ensuring that 6-(4-Chlorophenoxy)hexan-1-amine is properly segregated.
Caption: Waste segregation decision-making process.
Part 4: Spill and Emergency Procedures
An inappropriate response can escalate a minor spill into a major incident.[16] All personnel must be familiar with these procedures.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][17] Seek immediate medical attention.
-
Eye Contact : Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[19]
Minor Spill Cleanup (Contained within a Fume Hood)
-
Alert Personnel : Notify others in the immediate area.
-
Ensure PPE : Don the full PPE as described in Part 2.
-
Containment : Create a dike around the spill using an inert absorbent material like vermiculite, clay, or sand.[16][20] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption : Working from the outside in, apply the absorbent material to the spill.[20]
-
Collection : Carefully scoop the contaminated absorbent into the designated hazardous waste container.[17]
-
Decontamination : Wipe the spill area with a suitable decontamination solution, followed by soap and water.[16] All cleaning materials must also be disposed of as hazardous waste.[21]
For any spill that occurs outside of a fume hood or is larger than what can be safely managed by lab personnel, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[18]
Part 5: Final Disposal Pathway
The ultimate disposal of 6-(4-Chlorophenoxy)hexan-1-amine must be handled by a licensed hazardous waste disposal facility.
-
Waste Accumulation : Do not accumulate more than 55 gallons of this waste on-site.[15]
-
Arrange for Pickup : Contact your institution's EHS office or contracted hazardous waste vendor to schedule a pickup.
-
Documentation : Ensure all paperwork, including the hazardous waste label and any institutional manifests, is completed accurately.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[22] Such actions are illegal and pose a significant threat to public health and the environment.[22]
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- Centers for Disease Control and Prevention.
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Navigating the Safe Handling of 6-(4-Chlorophenoxy)hexan-1-amine: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-(4-Chlorophenoxy)hexan-1-amine, a compound featuring both a halogenated aromatic ring and a primary amine functional group. By understanding the potential hazards and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing scientific discovery.
Hazard Assessment: Understanding the Chemical Profile
-
Amines: This class of compounds is often corrosive and can cause severe skin burns and eye damage.[1][2] They can be toxic if inhaled, swallowed, or absorbed through the skin. Inhalation may lead to respiratory tract irritation and potentially lung edema.[2] Many amines also have a strong, unpleasant odor.[1][3]
-
Halogenated Organic Compounds: The presence of a chlorine atom on the phenyl ring places this compound in the category of halogenated organics. These substances can be toxic and should be handled with care to prevent inhalation, ingestion, and skin contact.[4]
Based on these characteristics, 6-(4-Chlorophenoxy)hexan-1-amine should be treated as a potentially hazardous substance that is likely corrosive, toxic, and irritating.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 6-(4-Chlorophenoxy)hexan-1-amine. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Fully-buttoned lab coat | Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Conducting reactions and transfers | Chemical safety goggles and a face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a lab coat | All manipulations should be performed in a certified chemical fume hood. |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with an organic vapor cartridge is required. |
It is imperative to inspect all PPE for integrity before each use and to wash hands thoroughly after handling the compound. [5][6]
Procedural Guidance for Safe Handling
A systematic approach to handling 6-(4-Chlorophenoxy)hexan-1-amine minimizes the risk of exposure.
Pre-Operational Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
PPE Availability: Confirm that all necessary PPE is readily available and in good condition.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Waste Containers: Have designated and clearly labeled waste containers for halogenated organic waste.[4][7][8]
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Working in a Fume Hood: Conduct all manipulations of the compound within a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Careful Transfers: Use appropriate tools (e.g., spatulas, pipettes) to handle the material, avoiding the generation of dust or aerosols.
-
Container Management: Keep all containers of 6-(4-Chlorophenoxy)hexan-1-amine tightly closed when not in use.[5]
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.
Emergency Response: Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]
-
Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, 6-(4-Chlorophenoxy)hexan-1-amine and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.[4][7][8]
-
Container Labeling: The label should include the full chemical name and the approximate quantity of the waste.
-
Do Not: Never dispose of this chemical down the drain or in regular trash.[4][10]
Visualizing the PPE Selection Process
To aid in the rapid selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the handling task.
Caption: PPE Selection Workflow for 6-(4-Chlorophenoxy)hexan-1-amine.
By adhering to these guidelines, researchers can confidently and safely handle 6-(4-Chlorophenoxy)hexan-1-amine, fostering a culture of safety and responsibility in the laboratory.
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
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Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]
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Safety Data Sheet. Chemtron Supply Corporation. [Link]
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Halogenated Solvents. Washington State University. [Link]
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Personal Protective Equipment | US EPA. United States Environmental Protection Agency. [Link]
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How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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Chemical Hazard PPE & How to Protect Workers From Poisons - DuraLabel Resources. DuraLabel. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
